molecular formula C13H17NO3 B3365304 Benzyl 2-methylmorpholine-4-carboxylate CAS No. 1217098-31-1

Benzyl 2-methylmorpholine-4-carboxylate

Cat. No.: B3365304
CAS No.: 1217098-31-1
M. Wt: 235.28 g/mol
InChI Key: BOUIDUCSDPPCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-methylmorpholine-4-carboxylate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is identified by the CAS Number 1217098-31-1 . This compound is part of the morpholine family, a class of structures known for their significant utility in medicinal chemistry and drug discovery. The specific stereochemistry and substitution pattern of this molecule make it a valuable synthon and building block for the preparation of more complex molecules. Its core structure serves as a key intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. As a protected morpholine derivative, it can be utilized in the synthesis of potential active pharmaceutical ingredients (APIs) and for the exploration of structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet (SDS) prior to use. Safe handling procedures, including the use of appropriate personal protective equipment (PPE), should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-methylmorpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-11-9-14(7-8-16-11)13(15)17-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUIDUCSDPPCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743765
Record name Benzyl 2-methylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217098-31-1
Record name Benzyl 2-methylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-benzyloxycarbonyl-2-methylmorpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the morpholine scaffold holds a privileged position.[1][2] Its unique physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity, often impart improved pharmacokinetic profiles to bioactive molecules.[1][2][3] This guide focuses on a specific, synthetically valuable derivative: N-benzyloxycarbonyl-2-methylmorpholine . This compound combines the advantageous morpholine core with the versatile benzyloxycarbonyl (Cbz) protecting group, creating a chiral building block with significant potential for the synthesis of complex molecular architectures.

The introduction of a methyl group at the C-2 position introduces a stereocenter, rendering the molecule chiral and opening avenues for asymmetric synthesis. The N-benzyloxycarbonyl group, a cornerstone in peptide and medicinal chemistry, provides robust protection for the morpholine nitrogen, which can be selectively removed under specific conditions, allowing for subsequent synthetic transformations.[4][5]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides core data on the molecular properties of N-benzyloxycarbonyl-2-methylmorpholine, a detailed, validated protocol for its synthesis and characterization, and an expert perspective on its potential applications.

Core Molecular Properties

The fundamental characteristics of N-benzyloxycarbonyl-2-methylmorpholine are pivotal for its use in synthesis and for the characterization of its derivatives. These properties are derived from its constituent parts: the 2-methylmorpholine core and the N-benzyloxycarbonyl protecting group.

PropertyValueSource / Method
Molecular Formula C₁₃H₁₇NO₃Calculated
Molecular Weight 235.28 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or solidExtrapolation from similar compounds
Solubility Expected to be soluble in common organic solvents (DCM, EtOAc, THF, MeOH) and insoluble in waterChemical Principles

The molecular formula is determined by combining the formula of 2-methylmorpholine (C₅H₁₁NO) with the benzyloxycarbonyl group (C₈H₇O₂) and subtracting one hydrogen atom from the nitrogen for the covalent bond formation.[6]

Chemical Structure

The structure of N-benzyloxycarbonyl-2-methylmorpholine is key to understanding its reactivity and stereochemistry.

Sources

An In-depth Technical Guide to the Core Differences Between N-benzyl-2-methylmorpholine and N-Cbz-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and organic synthesis, the morpholine scaffold is a privileged structure, frequently incorporated to enhance the physicochemical properties of bioactive molecules.[1][2] The strategic manipulation of this scaffold often involves the use of protecting groups on the morpholine nitrogen. This guide provides a detailed comparative analysis of two commonly employed protected forms: N-benzyl-2-methylmorpholine and N-Cbz-2-methylmorpholine. The core of their differences lies in the electronic nature and cleavage conditions of the Benzyl (Bn) versus the Carboxybenzyl (Cbz) protecting groups. This distinction dictates their respective stability, reactivity, and ultimate utility in multi-step synthetic campaigns. We will explore their chemical structures, the nuanced roles of their protecting groups, and provide field-proven insights into their synthesis and deprotection, thereby empowering researchers to make informed decisions in their synthetic strategies.

Introduction to Morpholine Scaffolds in Medicinal Chemistry

The morpholine ring is a versatile heterocycle that has become a cornerstone in drug design.[1][2] Its presence in a molecule can impart favorable properties such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[3][4] The nitrogen atom of the morpholine ring is a key handle for chemical modification, but its inherent nucleophilicity and basicity often necessitate protection during synthetic sequences to prevent unwanted side reactions. The choice of this protecting group is a critical decision that can significantly impact the overall efficiency and success of a synthesis. This guide focuses on two such choices, the benzyl and carboxybenzyl groups, in the context of a 2-methyl-substituted morpholine, a common chiral building block.

Chemical Structure and Nomenclature

The fundamental difference between N-benzyl-2-methylmorpholine and N-Cbz-2-methylmorpholine is the nature of the substituent on the nitrogen atom.

  • N-benzyl-2-methylmorpholine: In this compound, a benzyl group (Bn), which is a phenylmethyl group (-CH₂-C₆H₅), is directly attached to the morpholine nitrogen.[5] This creates a tertiary amine.

  • N-Cbz-2-methylmorpholine: Here, the nitrogen is protected by a carboxybenzyl group (Cbz or Z), which is a benzyloxycarbonyl group (-C(O)O-CH₂-C₆H₅).[6][7] This forms a carbamate functional group.

Below is a visual representation of their structures.

Caption: Chemical structures of N-benzyl-2-methylmorpholine and N-Cbz-2-methylmorpholine.

This structural variance leads to significant differences in their chemical properties, which are summarized in the table below.

PropertyN-benzyl-2-methylmorpholineN-Cbz-2-methylmorpholine
Functional Group Tertiary AmineCarbamate
Nitrogen Basicity BasicNon-basic / Weakly basic
Stability Stable to a wide range of reagentsStable to weak acids and bases
Primary Cleavage Method Catalytic HydrogenolysisCatalytic Hydrogenolysis, Strong Acids

The Critical Role of the Nitrogen Protecting Group

The choice between a Bn and a Cbz group is dictated by the planned synthetic route, specifically the conditions of subsequent reactions and the desired final deprotection strategy.

The Benzyl (Bn) Group

The benzyl group is a robust protecting group, stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents.[8][9]

  • Installation: Typically introduced via nucleophilic substitution using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base.[10]

  • Reactivity Influence: The Bn group renders the nitrogen basic, which can be a desirable property for certain applications or a hindrance if it interferes with subsequent reactions.

  • Cleavage: The most common method for N-benzyl deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[10][11] This method is valued for its mild conditions and clean conversion, yielding the deprotected amine and toluene as the primary byproduct.[11] Alternative methods include strong acids or oxidizing agents, though these are less common for N-debenzylation.[12]

The Carboxybenzyl (Cbz) Group

The Cbz group, introduced by Bergmann and Zervas, is a cornerstone of peptide synthesis and is widely used for amine protection.[13][14]

  • Installation: Usually installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[6]

  • Reactivity Influence: The carbamate functionality significantly decreases the nucleophilicity and basicity of the nitrogen atom due to the electron-withdrawing effect of the adjacent carbonyl group. This is often advantageous as it prevents the nitrogen from participating in unwanted side reactions.

  • Cleavage: Like the Bn group, the Cbz group is readily cleaved by catalytic hydrogenolysis.[6][7] The reaction proceeds to release the free amine, toluene, and carbon dioxide.[15] Crucially, the Cbz group can also be removed under strongly acidic conditions, such as with HBr in acetic acid, a method not typically effective for N-Bn cleavage.[13] This provides an alternative deprotection pathway, which is a key aspect of its "orthogonality" in complex syntheses.[6]

Comparative Analysis: Bn vs. Cbz

The key distinction lies in the electronic effect on the nitrogen and the available deprotection methods. The basicity of the N-benzyl compound can be problematic in reactions involving acid-labile groups or when the nitrogen's lone pair can interfere. The non-basic nature of the N-Cbz compound circumvents these issues.

Furthermore, the dual hydrogenolysis/acidolysis cleavage options for the Cbz group offer greater synthetic flexibility compared to the primary reliance on hydrogenolysis for the Bn group.[16]

Sources

Methodological & Application

Application Note: Catalytic Hydrogenolysis of Benzyl 2-methylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The morpholine scaffold is a privileged structure in medicinal chemistry, widely utilized to modulate pharmacokinetic properties such as solubility and metabolic stability. The 2-methylmorpholine moiety, specifically, introduces chirality and steric bulk that can enhance receptor selectivity compared to the parent morpholine.

This Application Note details the hydrogenolysis of Benzyl 2-methylmorpholine-4-carboxylate (N-Cbz-2-methylmorpholine) . While the Cbz (carboxybenzyl) group is a robust protecting group stable to acidic and basic conditions, its removal requires precise control to ensure quantitative yield without product loss due to volatility. This guide presents two validated protocols: a standard hydrogenation using H₂ gas and a transfer hydrogenation method, emphasizing the critical isolation steps required for the volatile free amine product.

Reaction Mechanism & Chemical Logic

The deprotection proceeds via a heterogeneous mechanism on the Palladium surface. Unlike acid-labile groups (Boc) or base-labile groups (Fmoc), the Cbz group is cleaved through reductive fragmentation.

Mechanistic Pathway[1]
  • Adsorption: The benzyl aromatic ring coordinates to the Pd surface.

  • Oxidative Addition: Molecular H₂ dissociates on the Pd surface to form active Pd-H species.

  • Hydrogenolysis: The benzylic C-O bond is cleaved, releasing toluene and forming a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid spontaneously loses CO₂, releasing the free amine (2-methylmorpholine).

G Substrate N-Cbz-2-methylmorpholine Pd_Complex Pd-Surface Adsorption Substrate->Pd_Complex Pd/C, H₂ Cleavage Benzylic C-O Cleavage Pd_Complex->Cleavage Pd-H Species Intermediate Carbamic Acid (- Toluene) Cleavage->Intermediate Hydrogenolysis Product 2-Methylmorpholine (+ CO₂) Intermediate->Product Spontaneous Decarboxylation

Figure 1: Step-wise mechanism of Pd-catalyzed Cbz deprotection.

Critical Process Parameters

Success in this transformation relies on balancing reaction kinetics with product recovery.

ParameterRecommendationRationale
Catalyst 10% Pd/C (50% wet)"Wet" catalyst minimizes pyrophoric risk. High surface area ensures rapid turnover.
Solvent Methanol (MeOH)High H₂ solubility; facilitates rapid decarboxylation. Low boiling point (65°C) aids in separation from product (bp ~136°C).
H₂ Source H₂ Balloon (1 atm)Sufficient for Cbz cleavage. High pressure is rarely needed and increases safety overhead.
Temperature Ambient (20–25°C)Elevated temperatures increase the risk of product evaporation during reaction or side reactions.
Isolation Controlled Vacuum CRITICAL: 2-methylmorpholine is a volatile liquid (bp ~136°C). Aggressive high-vacuum evaporation will lead to yield loss.

Experimental Protocols

Protocol A: Standard Hydrogenation (H₂ Balloon)

Best for: High purity requirements and quantitative conversion.

Materials:

  • Benzyl 2-methylmorpholine-4-carboxylate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 50% water wet (10 wt% loading relative to substrate)

  • Methanol (HPLC grade, 0.1 M concentration)

  • Hydrogen gas (balloon)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in Methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst.[1] Safety Note: Add catalyst to the wet solution to prevent ignition of methanol vapors.

  • Purge: Seal the flask with a septum. Insert a needle connected to a vacuum line to evacuate the headspace, then backfill with Nitrogen. Repeat 3 times. Finally, purge with Hydrogen gas from a balloon.

  • Reaction: Stir vigorously at room temperature under the H₂ balloon atmosphere.

    • Monitoring: Check TLC after 1 hour (Mobile phase: 5% MeOH in DCM). Stain with Ninhydrin (product turns blue/purple) or visualize UV disappearance (SM is UV active; Product is not).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.[2][1]

    • Rinse the filter cake with a small amount of Methanol.

    • Crucial Step: Concentrate the filtrate on a rotary evaporator at 40°C and >100 mbar pressure . Do not use high vacuum (<20 mbar) or heat excessivey, as the free amine may co-evaporate.

  • Yield Check: If the mass balance is low, the product may be trapped in the solvent trap. For storage, it is recommended to convert to the HCl salt immediately (see Section 6).

Protocol B: Transfer Hydrogenation (Ammonium Formate)

Best for: Labs without H₂ gas setups or for parallel synthesis.

Materials:

  • Ammonium Formate (5.0 equiv)

  • 10% Pd/C (10 wt% loading)

  • Methanol (refluxing)

Procedure:

  • Dissolve substrate in Methanol.

  • Add Pd/C catalyst and Ammonium Formate.

  • Heat the mixture to reflux (65°C) for 1–2 hours. Note: Evolution of CO₂ and NH₃ gas will occur; ensure proper venting.

  • Cool to room temperature.

  • Filter through Celite and concentrate.

    • Note: This method leaves residual ammonium salts. The residue usually requires a basic workup (dissolve in DCM, wash with minimal NaOH, dry, and concentrate) to obtain the pure free base.

Workflow Visualization

Workflow cluster_isolation Critical Isolation Step Start Start: N-Cbz Substrate Solvent Dissolve in MeOH Start->Solvent CatAdd Add 10% Pd/C (wet) Solvent->CatAdd H2_Source Apply H₂ Atmosphere (Balloon or Transfer) CatAdd->H2_Source Monitor Monitor via TLC/LCMS (Disappearance of UV) H2_Source->Monitor Filter Filter via Celite (Remove Pd) Monitor->Filter Evap Controlled Evaporation (>100 mbar, 40°C) Filter->Evap Salt Optional: Treat with HCl in Dioxane Evap->Salt Stable Storage End Final Product: 2-Methylmorpholine Evap->End Free Base Salt->End HCl Salt

Figure 2: Operational workflow emphasizing the critical isolation step.

Product Characterization & Handling

Physical Properties
  • Appearance: Colorless liquid (Free base) or White solid (HCl salt).

  • Boiling Point: ~136°C (Free base).

  • Solubility: Miscible with water, methanol, DCM.

Analytical Validation
  • ¹H NMR (CDCl₃): Look for the disappearance of the aromatic benzyl protons (7.30–7.40 ppm) and the benzylic methylene singlet (~5.1 ppm).

  • Diagnostic Shift: The methyl group doublet at ~1.1 ppm and the morpholine ring protons (2.6–3.8 ppm) will shift upfield slightly upon deprotection due to the loss of the electron-withdrawing carbonyl.

  • Mass Spectrometry: ESI+ [M+H] = 102.1.

Storage Recommendation

The free amine absorbs CO₂ from the air to form carbamates.

  • Short-term: Store under Nitrogen at 4°C.

  • Long-term: Convert to 2-methylmorpholine hydrochloride by adding 4M HCl in Dioxane to the crude filtrate and filtering the precipitate. The salt is non-volatile and shelf-stable.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Cbz deprotection conditions).
  • ChemicalBook. (2023). 2-Methylmorpholine Properties and Boiling Point. Retrieved from

  • Org. Process Res. Dev. (2004).[2][3] Hydrogenolysis of Benzyl Groups: Mechanism and Catalysis. (General mechanistic grounding for Pd-catalyzed hydrogenolysis).

  • Apollo Scientific. (2023). Safety Data Sheet: 2-Methylmorpholine. Retrieved from

Sources

The Strategic Incorporation of 2-Methylmorpholine in Kinase Inhibitor Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, and its substituted derivatives, particularly 2-methylmorpholine, have emerged as a critical structural motif in the design of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the applications of 2-methylmorpholine derivatives in this field, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind its use, synthetic strategies, and methods for evaluating the biological activity of the resulting compounds.

The 2-Methylmorpholine Advantage: Enhancing Potency and Selectivity

The prevalence of the morpholine moiety in bioactive compounds and FDA-approved drugs is a testament to its favorable physicochemical properties. The introduction of a methyl group at the 2-position of the morpholine ring offers several distinct advantages in kinase inhibitor design:

  • Improved Selectivity: The chiral center introduced by the methyl group allows for stereospecific interactions with the target kinase, often leading to dramatic improvements in selectivity. For instance, the replacement of an unsubstituted morpholine with a (S)-3-methylmorpholine moiety has been shown to enhance selectivity for mTOR over PI3K.[1][2] This is attributed to the deeper pocket in mTOR that can accommodate the substituted morpholine.[3][4]

  • Increased Potency: The methyl group can provide additional van der Waals interactions within the kinase active site, leading to increased binding affinity and potency. This has been observed in various kinase inhibitor scaffolds.

  • Favorable Physicochemical Properties: The morpholine ring, in general, imparts good aqueous solubility and metabolic stability to drug candidates, which are crucial for oral bioavailability. The 2-methyl substitution typically maintains these desirable properties.

Featured Kinase Targets for 2-Methylmorpholine Derivatives

The versatility of the 2-methylmorpholine scaffold has been demonstrated in the development of inhibitors for several key kinase families implicated in cancer and inflammatory diseases.

Phosphoinositide 3-Kinases (PI3Ks) and mTOR

The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for drug discovery.[5] The morpholine moiety is a well-established component of many PI3K and mTOR inhibitors.[6][7] The introduction of a 2-methyl group has been a successful strategy to enhance the selectivity and potency of these inhibitors. For example, structure-based drug design has led to the identification of potent and selective PI3Kβ inhibitors containing the (S)-2-methylmorpholin-4-yl group.[8]

Janus Kinases (JAKs)

The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and is a validated therapeutic target for autoimmune diseases and myeloproliferative neoplasms.[9][10] Several JAK inhibitors incorporate the 2-methylmorpholine moiety to achieve desired selectivity profiles among the different JAK family members (JAK1, JAK2, JAK3, and TYK2).[11][12] The stereochemistry of the methyl group is often critical for achieving this selectivity.

Bruton's Tyrosine Kinase (BTK)

BTK is a key enzyme in the B-cell receptor signaling pathway and a validated target for B-cell malignancies and autoimmune diseases.[9] While many BTK inhibitors are in development, the exploration of 2-methylmorpholine-containing scaffolds continues to be an active area of research to identify next-generation inhibitors with improved efficacy and safety profiles.[13]

Synthesis of 2-Methylmorpholine-Containing Kinase Inhibitors: A General Workflow

The synthesis of kinase inhibitors incorporating a 2-methylmorpholine moiety typically involves the coupling of a pre-synthesized chiral 2-methylmorpholine building block with a core heterocyclic scaffold. The following diagram and protocol outline a general workflow.

G cluster_0 Synthesis of (S)-2-Methylmorpholine Building Block cluster_1 Synthesis of Core Heterocycle cluster_2 Coupling and Final Product Formation start Chiral Amino Alcohol step1 Protection of Amine start->step1 step2 Cyclization step1->step2 step3 Deprotection step2->step3 end_building_block (S)-2-Methylmorpholine step3->end_building_block coupling Nucleophilic Aromatic Substitution (SNAr) end_building_block->coupling start_core Starting Materials step_core1 Heterocycle Formation start_core->step_core1 step_core2 Functionalization (e.g., Halogenation) step_core1->step_core2 end_core Activated Core Heterocycle step_core2->end_core end_core->coupling purification Purification (e.g., Chromatography) coupling->purification final_product 2-Methylmorpholine Kinase Inhibitor purification->final_product

Caption: General workflow for synthesizing 2-methylmorpholine kinase inhibitors.

Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Incorporating (S)-2-Methylmorpholine

This protocol describes a representative synthesis of a 2-((S)-2-methylmorpholino)-4-substituted-pyrimidine, a common scaffold for kinase inhibitors.

Materials:

  • (S)-2-Methylmorpholine hydrochloride[14]

  • 2,4-Dichloropyrimidine

  • Substituted amine (R-NH2)

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Step 1: Synthesis of 4-chloro-2-((S)-2-methylmorpholino)pyrimidine

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in NMP, add (S)-2-methylmorpholine hydrochloride (1.0 eq) and DIPEA (2.2 eq).

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-chloro-2-((S)-2-methylmorpholino)pyrimidine.

  • Step 2: Synthesis of the final kinase inhibitor

    • To a solution of 4-chloro-2-((S)-2-methylmorpholino)pyrimidine (1.0 eq) in NMP, add the substituted amine (R-NH2) (1.2 eq) and DIPEA (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, pour the mixture into water.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Causality behind Experimental Choices:

  • DIPEA: A non-nucleophilic base is used to neutralize the HCl salt of the amine and the HCl generated during the reaction without competing in the nucleophilic substitution.

  • NMP: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction, which is often favored at elevated temperatures.

  • Sequential Reaction: The first substitution at the more reactive C4 position of 2,4-dichloropyrimidine is performed at room temperature to achieve selectivity, followed by the second substitution at the less reactive C2 position at a higher temperature.

Evaluation of 2-Methylmorpholine-Containing Kinase Inhibitors

Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves in vitro kinase assays to determine their inhibitory potency and cellular assays to assess their effects on downstream signaling pathways.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol outlines a general procedure for determining the IC50 value of a compound against a specific kinase using a commercially available assay kit, such as the ADP-Glo™ Kinase Assay.[15]

Materials:

  • Purified recombinant kinase (e.g., PI3Kα)[6]

  • Kinase substrate (e.g., PIP2)[1]

  • ATP

  • Assay buffer[15]

  • Test compound (2-methylmorpholine derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound stock in assay buffer to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves two steps:

      • Adding ADP-Glo™ Reagent to deplete the remaining ATP.

      • Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validating System:

  • Include positive controls (no inhibitor) and negative controls (no kinase) to establish the dynamic range of the assay.

  • Use a known inhibitor of the target kinase as a reference compound to validate the assay performance.

Protocol 3: Cellular Assay - Western Blotting for Phospho-Protein Levels

This protocol describes how to assess the ability of a 2-methylmorpholine-containing inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.[16]

G cluster_0 Cell Treatment and Lysis cluster_1 Protein Quantification and Electrophoresis cluster_2 Immunoblotting and Detection cell_culture Culture Cells to 70-80% Confluency treatment Treat with Inhibitor or Vehicle cell_culture->treatment lysis Lyse Cells and Collect Protein treatment->lysis quantification Quantify Protein Concentration (e.g., BCA Assay) lysis->quantification sds_page Separate Proteins by SDS-PAGE quantification->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody (Phospho-specific) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detect with ECL Substrate and Image secondary_ab->detection

Caption: Workflow for Western Blotting to detect protein phosphorylation.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound (2-methylmorpholine derivative)

  • Lysis buffer containing phosphatase and protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the target and downstream substrate)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for loading on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like β-actin.

Data Presentation: Summarizing Kinase Inhibition Data

The following table provides a template for summarizing the in vitro and cellular activity of newly synthesized 2-methylmorpholine-containing kinase inhibitors.

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cellular p-Substrate IC50 (nM)
Example-1 10>100050
Example-2 550025
Reference 820040

Conclusion

The 2-methylmorpholine moiety is a powerful tool in the arsenal of medicinal chemists designing the next generation of kinase inhibitors. Its ability to confer potency, selectivity, and favorable drug-like properties makes it a highly attractive building block. The protocols and insights provided in this guide are intended to empower researchers to effectively synthesize and evaluate novel 2-methylmorpholine-containing compounds in their quest for new and improved therapeutics.

References

  • Discovery of phosphoinositide 3-kinases (PI3K) p110β isoform inhibitor 4-[2-hydroxyethyl(1-naphthylmethyl)amino]-6-[(2S)-2-methylmorpholin-4-yl]-1H-pyrimidin-2-one, an effective antithrombotic agent without associated bleeding and insulin resistance. Bioorganic & Medicinal Chemistry Letters, 22(21), 6671-6676. [Link]

  • Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942-7945. [Link]

  • Richard, D. J., et al. (2010). Second generation of mTOR inhibitors. a: Selected known mTOR kinase... ResearchGate. [Link]

  • Kaplan, J., et al. (2011). Chemical investigations to develop mTOR‐selective inhibitors.... ResearchGate. [Link]

  • Zask, A., et al. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]

  • Tsitsa, E., et al. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]

  • PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. [Link]

  • Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. [Link]

  • Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate. [Link]

  • Lee, K., et al. (2012). Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety. Bioorganic & Medicinal Chemistry Letters, 22(15), 5146-5150. [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

  • Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Medicinal Chemistry Research, 33(1), 1-35. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]

  • Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Preprints.org. [Link]

  • Measuring PI3K Lipid Kinase Activity. Springer Nature Experiments. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Balsamo, A., et al. (1994). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Il Farmaco, 49(2), 77-82. [Link]

  • Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. PMC. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. MDPI. [Link]

  • Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases. International Immunopharmacology, 122, 110660. [Link]

  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(12), 4037-4041. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. IRIS. [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC. [Link]

  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. PMC. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PMC. [Link]

Sources

Application Notes & Protocols: Scalable Synthesis of Enantiopure (2R)-Benzyl 2-methylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties which often impart improved aqueous solubility, metabolic stability, and desirable pharmacokinetic profiles to drug candidates.[1][2] Specifically, the enantiopure (2R)-2-methylmorpholine moiety is a critical chiral building block for a range of pharmacologically active agents. The precise stereochemical control at the C2 position is frequently essential for therapeutic efficacy and safety. This guide provides a detailed examination of two robust and scalable synthetic routes to (2R)-Benzyl 2-methylmorpholine-4-carboxylate, a stable, protected form of the core intermediate. We present a classical diastereomeric salt resolution pathway and a modern catalytic asymmetric hydrogenation approach. This document is intended for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to facilitate successful implementation and scale-up.

Introduction: The Strategic Importance of Chiral Morpholines

The synthesis of enantiomerically pure compounds is a paramount challenge in pharmaceutical development. For substituted morpholines, two primary strategies have proven scalable and effective:

  • Chiral Resolution: This classical technique involves the synthesis of a racemic mixture followed by separation using a chiral resolving agent.[3][] It is a well-established, reliable method, particularly advantageous when the undesired enantiomer can be racemized and recycled. The primary drawback is the theoretical maximum yield of 50% per resolution cycle.[3]

  • Asymmetric Synthesis: This modern approach creates the desired stereocenter selectively, often through the use of a chiral catalyst. Asymmetric hydrogenation of dehydromorpholine precursors, for instance, offers high efficiency and atom economy, capable of achieving excellent enantioselectivity (up to 99% ee) and quantitative yields.[5][6] This route can be more cost-effective at scale by avoiding the loss of 50% of the material inherent in resolution.

This guide will detail protocols for both methodologies, allowing organizations to select the optimal pathway based on available resources, cost of goods analysis, and in-house technical capabilities.

Part I: The Classical Pathway: Diastereomeric Salt Resolution

This approach leverages the fundamental principle that while enantiomers share identical physical properties, diastereomers do not. By reacting the racemic 2-methylmorpholine with an enantiopure chiral acid, two diastereomeric salts are formed, which can then be separated by fractional crystallization due to differences in solubility.[3][7]

Overall Synthetic Workflow: Resolution Pathway

cluster_0 Racemate Synthesis & Prep cluster_1 Core Resolution Process cluster_2 Final Product Synthesis A Racemic 2-Methylmorpholine Synthesis B Deprotection (if necessary) A->B C Diastereomeric Salt Formation (w/ Dibenzoyl-L-tartaric acid) B->C D Fractional Crystallization C->D E Isolation of Less Soluble (2R, L)-Salt D->E F Liberation of Free (2R)-Amine E->F G N-Protection with Benzyl Chloroformate F->G H Final Product: (2R)-Benzyl 2-methylmorpholine-4-carboxylate G->H

Caption: Workflow for the diastereomeric salt resolution method.

Protocol 1: Synthesis of Racemic 2-Methylmorpholine

The synthesis of the racemic morpholine can be achieved through various established methods, often starting from N-substituted diethanolamines or from 1,2-amino alcohols.[2][8] A common industrial route involves the cyclization of N-benzylethanolamine with a propylene oxide equivalent, followed by debenzylation. For this guide, we will assume racemic 2-methylmorpholine is the starting material.

Protocol 2: Diastereomeric Salt Resolution of (±)-2-Methylmorpholine

Causality: The choice of resolving agent is critical. Dibenzoyl-L-tartaric acid is an effective and commercially available chiral acid that has shown success in resolving similar heterocyclic amines.[9] The selection of the solvent system (e.g., ethanol/water mixtures) is determined empirically to maximize the solubility difference between the two diastereomeric salts.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (1.0x Scale)Moles
Racemic 2-methylmorpholine101.1550.0 g0.494
Dibenzoyl-L-tartaric acid358.3197.5 g0.272
Ethanol (95%)-1.5 L-
Deionized Water-As needed-
2M Sodium Hydroxide (NaOH)40.00~200 mL-
Dichloromethane (DCM)84.93500 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.3720 g-

Procedure:

  • Salt Formation: In a 2 L reactor, dissolve racemic 2-methylmorpholine (50.0 g, 0.494 mol) in 95% ethanol (750 mL). In a separate vessel, dissolve Dibenzoyl-L-tartaric acid (97.5 g, 0.272 mol, 0.55 eq) in 95% ethanol (750 mL), warming gently if necessary.

  • Crystallization: Add the acid solution to the amine solution with stirring. A precipitate should begin to form. Heat the mixture to a gentle reflux until a clear solution is obtained.

  • Cooling & Isolation: Allow the solution to cool slowly to room temperature overnight. Further cool the mixture in an ice bath for 2-4 hours to maximize precipitation.

  • Filtration: Collect the crystalline solid by vacuum filtration, washing the cake with a small amount of cold ethanol. This solid is the enriched diastereomeric salt.

  • Enantiomeric Purity Check (Optional): A small sample of the salt can be treated with base (as in Protocol 3) and the free amine analyzed by chiral HPLC or SFC to determine the enantiomeric excess (ee). If the ee is below the desired threshold (>98%), a recrystallization from the same solvent system may be performed.

Protocol 3: Liberation of Enantiopure (2R)-2-Methylmorpholine

Causality: A strong base is used to deprotonate the ammonium salt, liberating the free amine. The choice of an aqueous base and an organic extraction solvent (DCM) allows for efficient separation of the water-soluble tartrate byproduct from the organic-soluble free amine.

Procedure:

  • Salt Dissolution: Suspend the isolated diastereomeric salt in a mixture of deionized water (300 mL) and dichloromethane (DCM, 300 mL).

  • Basification: Cool the mixture in an ice bath and slowly add 2M NaOH solution with vigorous stirring until the pH of the aqueous layer is >12. All solids should dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional DCM (2 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2R)-2-methylmorpholine as a colorless oil.

Protocol 4: N-Protection to Yield the Final Product

Causality: Benzyl chloroformate (Cbz-Cl) is a widely used reagent for installing the benzyloxycarbonyl (Cbz or Z) protecting group on amines.[10][11] The reaction is typically run in a biphasic system with a mild base like sodium carbonate to neutralize the HCl byproduct, driving the reaction to completion.[10][12]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (Based on ~0.2 mol amine)Moles
(2R)-2-Methylmorpholine101.1520.2 g0.20
Benzyl Chloroformate (Cbz-Cl)170.5935.8 g (30 mL)0.21
Sodium Carbonate (Na₂CO₃)105.9931.8 g0.30
Dichloromethane (DCM)84.93400 mL-
Deionized Water-200 mL-

Procedure:

  • Reaction Setup: Dissolve (2R)-2-methylmorpholine (20.2 g, 0.20 mol) in DCM (200 mL). In a separate flask, dissolve sodium carbonate (31.8 g, 0.30 mol) in water (200 mL).

  • Addition: Combine the two solutions in a reactor and cool to 0 °C in an ice bath. Add benzyl chloroformate (35.8 g, 0.21 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 3-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a clear oil.

Expected Results

Step/ProductTypical YieldEnantiomeric Excess (ee%)
Diastereomeric Salt Resolution35-45% (of theoretical max)>98% after one crystallization
Liberation of Free Amine>95%>98%
N-Protection with Cbz-Cl85-95%>98%
Overall Yield (from racemate) 15-20% >98%

Part II: The Modern Pathway: Catalytic Asymmetric Hydrogenation

This state-of-the-art approach constructs the chiral center directly via the hydrogenation of a prochiral dehydromorpholine substrate using a rhodium catalyst complexed with a chiral bisphosphine ligand.[1][6] This method is highly atom-economical and can deliver the product in high yield and enantiopurity.

Overall Synthetic Workflow: Asymmetric Hydrogenation

A Precursor Synthesis: N-Boc-2-methyl-3,4-dihydro-2H-1,4-oxazine B Asymmetric Hydrogenation [Rh(COD)₂]BF₄ / Chiral Ligand H₂ (50 atm) A->B Key Stereodefining Step C Enantiopure (2R)-N-Boc-2-methylmorpholine B->C D Acidic Deprotection (TFA or HCl) C->D E Enantiopure (2R)-2-Methylmorpholine D->E F N-Protection with Benzyl Chloroformate E->F G Final Product: (2R)-Benzyl 2-methylmorpholine-4-carboxylate F->G

Caption: Workflow for the catalytic asymmetric hydrogenation method.

Protocol 5: Synthesis of Dehydromorpholine Precursor

The synthesis of the N-protected 2-methyl-3,4-dihydro-2H-1,4-oxazine precursor is a multi-step process that is beyond the scope of this protocol but is well-documented in the literature, often starting from N-Boc-ethanolamine.

Protocol 6: Rhodium-Catalyzed Asymmetric Hydrogenation

Causality: The success of this reaction hinges on the chiral ligand. Ligands like SKP-Phos have a large bite angle that creates a specific chiral pocket around the rhodium center, forcing the hydrogen to add to one face of the double bond preferentially, thus inducing high enantioselectivity.[5][6] The reaction is run under pressure to ensure sufficient hydrogen concentration for the catalytic cycle.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (1.0x Scale)Moles
N-Boc-2-methyl-3,4-dihydro-2H-1,4-oxazine199.2540.0 g0.20
[Rh(COD)₂]BF₄406.0981.2 mg0.0002
(R,R,S,S)-SKP-Phos (or similar chiral ligand)784.88173 mg0.00022
Dichloromethane (DCM), degassed84.93400 mL-
Hydrogen Gas (H₂), high purity2.0250 atm-

Procedure:

  • Catalyst Preparation (In a Glovebox): To a dry Schlenk flask, add [Rh(COD)₂]BF₄ (81.2 mg, 0.0002 mol) and the chiral ligand (173 mg, 0.00022 mol). Add 20 mL of degassed DCM and stir for 20 minutes to form the active catalyst solution.

  • Reaction Setup: In a high-pressure autoclave, dissolve the dehydromorpholine substrate (40.0 g, 0.20 mol) in degassed DCM (380 mL).

  • Hydrogenation: Transfer the catalyst solution to the autoclave via cannula. Seal the reactor, purge three times with nitrogen, then three times with hydrogen gas.

  • Reaction: Pressurize the reactor to 50 atm with hydrogen and stir the reaction mixture at room temperature for 12-24 hours.

  • Workup: Carefully vent the reactor. Concentrate the reaction mixture under reduced pressure. The crude product, (2R)-N-Boc-2-methylmorpholine, can be purified by passing it through a short plug of silica gel to remove the catalyst.

Protocol 7: Deprotection and Final N-Protection
  • Boc Deprotection: The crude (2R)-N-Boc-2-methylmorpholine is dissolved in DCM and treated with an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane.[13][14] The reaction is typically complete within 1-2 hours at room temperature. After reaction completion, the solvent and excess acid are removed under reduced pressure.

  • Final Protection: The resulting amine salt is then directly subjected to the N-protection protocol as described in Protocol 4 to yield the final target compound.

Expected Results

Step/ProductTypical YieldEnantiomeric Excess (ee%)
Asymmetric Hydrogenation>95%>99%
Deprotection & Final Protection>85% (over 2 steps)>99%
Overall Yield (from precursor) >80% >99%

Analytical Validation and Quality Control

Regardless of the synthetic route, the final product must be rigorously analyzed to confirm its identity and purity.

Analysis TechniquePurposeExpected Result for (2R)-Benzyl 2-methylmorpholine-4-carboxylate
¹H and ¹³C NMR Structural confirmationSpectra consistent with the proposed structure.
Mass Spectrometry Molecular weight confirmation[M+H]⁺ peak corresponding to C₁₃H₁₈NO₃.
Chiral HPLC/SFC Determination of enantiomeric purityA single major peak for the (2R)-enantiomer (>99% ee).
Optical Rotation Confirmation of stereochemistryA specific optical rotation value consistent with the (2R) isomer.

Safety Considerations

  • Benzyl Chloroformate (Cbz-Cl): This reagent is a potent lachrymator and is corrosive. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[15]

  • Hydrogenation: Reactions involving hydrogen gas under pressure carry a risk of fire or explosion. They must be conducted in a properly rated and maintained autoclave by trained personnel.

  • Strong Acids and Bases: Reagents like trifluoroacetic acid, HCl, and sodium hydroxide are corrosive. Handle with appropriate PPE.

Conclusion: A Strategic Choice

Both the classical resolution and modern asymmetric hydrogenation routes provide viable and scalable pathways to enantiopure (2R)-Benzyl 2-methylmorpholine-4-carboxylate.

  • The Diastereomeric Salt Resolution pathway is robust and relies on well-understood, conventional chemical operations. It is an excellent choice for initial scale-up or when specialized catalytic equipment is unavailable, despite its inherently lower overall yield.

  • The Catalytic Asymmetric Hydrogenation pathway represents a more efficient, atom-economical, and higher-yielding approach. While it requires a higher initial investment in catalysts and high-pressure equipment, it is often the more cost-effective and sustainable option for long-term, large-scale manufacturing.

The selection of the optimal synthetic strategy will ultimately depend on a careful evaluation of project timelines, budget, available equipment, and long-term manufacturing goals.

References

  • Layton, M. E., et al. (2005). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC. Available at: [Link]

  • Prabhakaran, J., et al. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality. Available at: [Link]

  • Wikipedia. Benzyl chloroformate. Available at: [Link]

  • Govek, T. D., & Turos, E. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. ACS Publications. Available at: [Link]

  • Martin, S. F., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. ACS Publications. Available at: [Link]

  • Grokipedia. Benzyl chloroformate. Available at: [Link]

  • Pal'chikov, V. A. (2019). Recent progress in the synthesis of morpholines. Academia.edu. Available at: [Link]

  • Wang, D., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. Available at: [Link]

  • Common Organic Chemistry. Benzyl Chloroformate. Available at: [Link]

  • Finch, H., et al. (1985). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Royal Society of Chemistry. Available at: [Link]

  • Wang, D., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. Available at: [Link]

  • Nurnabi, M., & Ismail, M. (2010). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available at: [Link]

  • G. S. K. K. A. et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC - NIH. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Voica, F., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

  • Pearson. (2024). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). Available at: [Link]

  • Kumar, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. Available at: [Link]

  • Kumar, S., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]

  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. Available at: [Link]

  • Bluecrystal chem-union. (2R)-2-methyl-morpholine;(R)-2-Methylmorpholine. Available at: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Szabó, K. J., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. Available at: [Link]

  • Google Patents. (2013). Method for preparing N-methylmorpholine.
  • Faigl, F., et al. (2004). Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. European Journal of Organic Chemistry. Available at: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

  • Google Patents. (2013). Method for preparing N-methylmorpholine.
  • Paterson, I., & Florence, G. J. (2003). Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. ResearchGate. Available at: [Link]

  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate. Available at: [Link]

  • Reddy, P. G., et al. (2014). Short and Scalable Synthesis of Enantiopure N -Boc- trans -4-methyl- L -prolinol. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing racemization during deprotection of N-Cbz-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing racemization during deprotection of N-Cbz-2-methylmorpholine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists

Status: Operational Subject: Maintaining Stereochemical Integrity of C2-Substituted Morpholines Lead Scientist: Dr. A. Vance

Executive Summary & Critical Alert

The Issue: Researchers frequently report loss of enantiomeric excess (ee%) when deprotecting N-Cbz-2-methylmorpholine (and related C2-substituted morpholines). While the Cbz group is standard, the 2-methylmorpholine scaffold is chemically distinct from simple acyclic amines due to the cyclic ether linkage adjacent to the chiral center.

The Root Cause: The C2 stereocenter is sensitive to acid-catalyzed ring opening . Harsh acidic deprotection methods (e.g., HBr/AcOH) protonate the morpholine oxygen, facilitating C-O bond cleavage. This transient ring-opening destroys the chiral center. Upon re-closure, the molecule racemizes.

The Solution: Catalytic Hydrogenolysis (


, Pd/C)  is the mandatory gold standard for this substrate. It cleaves the benzylic carbamate exocyclically, leaving the morpholine ring and its stereocenters untouched.

Decision Matrix & Mechanism (Visuals)

Figure 1: Method Selection & Risk Assessment

Caption: Decision tree for selecting the deprotection strategy based on substrate functionality, highlighting the high risk of racemization with acidic methods.

DeprotectionStrategy Start Start: N-Cbz-2-methylmorpholine CheckReducible Contains reducible groups? (Nitro, Benzyl ether, Alkene) Start->CheckReducible Hydro Method A: Hydrogenolysis (Pd/C, H2, MeOH) CheckReducible->Hydro No AcidSelect Method B: Acidolysis (HBr/AcOH or TFA/Heat) CheckReducible->AcidSelect Yes (Strict Control Req.) SafeResult Outcome: Intact Chiral Center (>99% ee retention) Hydro->SafeResult Benzylic cleavage only RiskMech Mechanism: Ether Oxygen Protonation -> Ring Opening -> C2 Carbocation AcidSelect->RiskMech High Temp / Strong Acid Racemic Outcome: Racemization (Loss of Optical Activity) RiskMech->Racemic

Figure 2: The Racemization Trap (Mechanism)

Caption: Mechanistic comparison showing how hydrogenolysis preserves the ring, while acid triggers reversible ring-opening at the chiral ether linkage.

RacemizationMech Substrate N-Cbz-2-Methylmorpholine (Chiral C2) PdC Pd/C + H2 Substrate->PdC Acid HBr / AcOH Substrate->Acid ProductPure (S)-2-Methylmorpholine (Pure) PdC->ProductPure Exocyclic Cleavage Protonated Oxonium Intermediate Acid->Protonated Protonation of O OpenChain Acyclic Carbocation/Intermediate (Chirality Lost) Protonated->OpenChain Ring Opening ProductRac Racemic Mixture OpenChain->ProductRac Non-selective Closure

Experimental Protocols

Protocol A: The "Gold Standard" (Hydrogenolysis)

Recommended for 95% of cases. Preserves stereochemistry.

Reagents:

  • Substrate: N-Cbz-2-methylmorpholine

  • Catalyst: 10% Pd/C (wet support, 50% water) - Reduces fire risk.

  • Solvent: Methanol (HPLC grade).

  • Hydrogen Source:

    
     balloon (1 atm) or Ammonium Formate (Transfer hydrogenation).
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of substrate in Methanol (0.1 M concentration). Nitrogen sparge for 5 mins.

  • Catalyst Addition: Add 10 wt% of Pd/C (e.g., if 100mg substrate, add 10mg catalyst). Note: Add catalyst under inert flow to prevent ignition.

  • Hydrogenation: Purge with

    
     gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (20-25°C) .
    
    • Critical: Do not heat. High heat (>50°C) is unnecessary and increases side-reaction risks.

  • Monitoring: Check TLC or LCMS after 1 hour. The reaction is typically fast (1-4 hours).

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.[1][2]

  • Isolation: The product is a secondary amine. If it is volatile, isolate as an HCl salt by adding 1M HCl in ether, then evaporate.

Protocol B: Acidolysis (The "Last Resort")

Only use if the molecule contains a nitro group or benzyl ether that MUST be preserved.

Reagents:

  • 33% HBr in Acetic Acid.

Risk Mitigation Steps:

  • Temperature Control: Perform at 0°C . Do not heat.

  • Time Limit: Monitor strictly. Quench immediately upon consumption of starting material. Prolonged exposure promotes ring opening.

  • Quench: Pour into ice-cold

    
     solution. Do not concentrate the acidic solution directly, as high concentration + acid + heat = racemization.
    

Troubleshooting Guide (FAQ)

Ticket #101: "My reaction is stalling (Hydrogenolysis)."

Diagnosis: Catalyst Poisoning. Explanation: Morpholines are secondary amines. The free amine product can coordinate to the Pd surface, slowing turnover. Alternatively, sulfur impurities from previous steps (e.g., thioethers, thiols) will kill the catalyst instantly. Fix:

  • Add Acid: Add 1.0 eq of Acetic Acid or HCl to the methanol solution. Protonating the product amine prevents it from binding tightly to the Palladium [1].

  • Change Source: If sulfur is suspected, treat the starting material with Raney Nickel or wash with

    
     solution before the Cbz protection step.
    
Ticket #102: "I used HBr/AcOH and lost my ee%."

Diagnosis: Acid-Catalyzed Ring Opening. Explanation: You likely heated the reaction or let it run too long. The ether oxygen in the morpholine ring was protonated, leading to cleavage of the C2-O bond. The resulting acyclic intermediate loses memory of the C2 chirality. Fix:

  • Immediate: Switch to Hydrogenolysis (Protocol A).

  • Salvage: If you must use acid, try TMSI (Trimethylsilyl iodide) in DCM at 0°C. It is more selective for carbamates over ethers, though moisture sensitivity is high.

Ticket #103: "How do I prove I didn't racemize it?"

Diagnosis: Analytical Validation. Explanation: Optical rotation (


) is unreliable for high-precision ee% determination (low specific rotation values for small morpholines).
Fix: Chiral HPLC  or GC .
  • Derivatization: If the free amine is hard to resolve, re-protect a small aliquot with a bulky group (e.g., Benzoyl chloride or Mosher's acid chloride) to enhance chiral recognition on the column.

  • Recommended Columns: Chiralpak IB or IC (immobilized phases allow more solvent flexibility) [2].

Comparative Data

FeatureHydrogenolysis (

/Pd)
Acidolysis (HBr/AcOH)Lewis Acid (TMSI/BBr3)
Racemization Risk Low (Safe) High Moderate
Yield >95%60-80%70-85%
Reaction Time 1-4 Hours1-2 Hours1-6 Hours
Temp Required 25°C0°C - 60°C0°C - RT
Compatibility Incompatible with Nitro, AlkeneCompatible with NitroMoisture Sensitive

References

  • Greene's Protective Groups in Organic Synthesis : Wuts, P. G. M. (2014).[3] Protection for the Amino Group: Carbamates. John Wiley & Sons.

  • Chiral Separation Guide : Phenomenex. (2025). Chiral HPLC Column Selection Guide.

  • Mechanisms of Racemization : Benoiton, N. L. (1983). Racemization in Peptide Synthesis. In The Peptides (Vol. 5). Academic Press. (Contextual grounding for acid-catalyzed racemization of chiral amines/ethers).

  • Catalytic Hydrogenolysis Protocol : BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection.

Disclaimer: This guide is for research purposes. Always consult SDS and perform risk assessments before handling hydrogen gas or strong acids.

Sources

Technical Support Center: Troubleshooting Benzyl Bromide-Related Impurities in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of byproducts associated with the use of benzyl bromide in morpholine synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to solve challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is my morpholine synthesis contaminated with benzyl-containing compounds?

The presence of benzyl-related impurities typically arises when a benzyl group is used as a protecting group for the morpholine nitrogen. In multi-step syntheses, N-benzylmorpholine is a common intermediate, formed by reacting a morpholine precursor with benzyl bromide.[1][2] This strategy allows for chemical modifications elsewhere on the molecule. The final step involves the removal (deprotection or debenzylation) of the benzyl group to yield the desired morpholine derivative.[3]

Impurities can be introduced at two key stages:

  • N-Alkylation Stage: Incomplete reaction or the use of excess benzyl bromide can leave this highly reactive electrophile in your crude product.[4]

  • Debenzylation Stage: An incomplete deprotection reaction is a primary cause of contamination, leaving unreacted N-benzylmorpholine in your final product. Furthermore, the debenzylation method itself can generate byproducts like toluene (from hydrogenation) or benzyl alcohol.[3][5]

Q2: What are the primary benzyl-related byproducts and impurities I should look for?

It is crucial to identify the nature of the impurity to select the correct purification strategy. The most common species are:

  • Unreacted Benzyl Bromide: A lachrymatory and reactive electrophile. It is often visible by UV light on a TLC plate.[6]

  • N-Benzylmorpholine: The precursor to your final product in a debenzylation reaction. As a tertiary amine, its polarity and basicity differ from the secondary amine product, morpholine.

  • Toluene: A common byproduct when debenzylation is performed via catalytic hydrogenation (Pd/C and H₂), where the benzyl group is reduced.

  • Benzyltriethylammonium Bromide: This quaternary ammonium salt is formed if triethylamine is used to quench excess benzyl bromide. It is highly water-soluble.[7][8]

Q3: Which analytical techniques are best for identifying and quantifying these impurities?

A multi-technique approach is recommended for unambiguous identification:

  • Thin-Layer Chromatography (TLC): The first and quickest step. Benzyl bromide and N-benzylmorpholine are UV active.[6] Staining, for example with potassium permanganate, can help differentiate between the saturated morpholine product and benzyl-containing compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for identifying benzyl groups (aromatic signals ~7.2-7.4 ppm) and the benzylic protons (-CH₂-Ph, a characteristic singlet around 3.5-4.5 ppm).[9] Comparing the integration of these signals to your product's signals can quantify the impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for detecting volatile impurities like benzyl bromide and toluene.[10][11] It provides both retention time and mass fragmentation data for positive identification.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify all components in the reaction mixture, especially when dealing with non-volatile products.[12]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: My crude product is contaminated with unreacted benzyl bromide.
  • Symptoms: A sharp, irritating smell; a UV-active spot on TLC, often with a high Rf value in non-polar eluents.[6]

  • Underlying Cause: Use of excess benzyl bromide to drive the N-alkylation reaction to completion, or insufficient reaction time.

  • Solutions:

    • Chemical Quenching (Scavenging): The most effective method is to convert the benzyl bromide into a more easily removable compound. Adding a scavenger amine like triethylamine (NEt₃) will react with the remaining benzyl bromide to form a water-soluble quaternary ammonium salt, which can be easily removed during an aqueous workup.[7][8]

    • Aqueous Workup: Washing the organic layer with a mild base solution (e.g., sodium bicarbonate) can help hydrolyze some of the benzyl bromide to benzyl alcohol, though this is often slow.[5] Subsequent washes with water or brine will remove water-soluble byproducts.

    • Column Chromatography: If the polarity difference between your product and benzyl bromide is sufficient, silica gel chromatography is a reliable purification method. Benzyl bromide is relatively non-polar and will typically elute quickly with hexane/ethyl acetate mixtures.[5][7]

    • High Vacuum/Distillation: Benzyl bromide has a boiling point of ~200 °C. If your desired product is significantly less volatile, removal under high vacuum (with gentle heating) can be effective.[7][8]

Issue 2: My final product is contaminated with N-benzylmorpholine after a debenzylation reaction.
  • Symptoms: NMR and/or GC-MS analysis shows a mixture of the desired morpholine (a secondary amine) and the N-benzylmorpholine starting material (a tertiary amine).

  • Underlying Cause: The debenzylation reaction has not gone to completion. This can be due to several factors:

    • Catalyst Inefficiency (for Hydrogenation): The Palladium catalyst (Pd/C) may be of poor quality, poisoned by sulfur or other impurities, or an insufficient amount was used.[3]

    • Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) may have been depleted.[13] For reactions using H₂ gas, pressure may be too low or reaction time too short.[3]

    • Sub-optimal Reaction Conditions: Temperature, pressure, or reaction time may be insufficient for the specific substrate.

  • Solutions:

    • Re-run the Reaction: The simplest approach is to re-subject the impure product to the debenzylation conditions with fresh catalyst and reagents.

    • Acid-Base Extraction: This is a highly effective workup technique that exploits the difference in basicity (pKa) between the secondary amine product and the tertiary amine starting material. The secondary amine can be selectively protonated and extracted into an aqueous acid layer, leaving the less basic tertiary amine in the organic layer. Subsequent basification of the aqueous layer and re-extraction will yield the purified product.

    • Column Chromatography: Silica gel chromatography can effectively separate secondary and tertiary amines. The secondary amine (morpholine product) is generally more polar and will have a lower Rf than the tertiary N-benzylmorpholine.

Visualization of Purification Workflows

A logical approach to purification is essential. The following diagrams illustrate decision-making processes and experimental workflows.

PurificationDecisionTree start Crude Product Analysis (TLC, NMR, GC-MS) impurity_check Identify Primary Impurity start->impurity_check bnbr Unreacted Benzyl Bromide impurity_check->bnbr Electrophile Present nbnm Unreacted N-Benzylmorpholine impurity_check->nbnm Precursor Present other Other Byproducts (e.g., Toluene) impurity_check->other Side Products quench Quench with NEt3 + Aqueous Wash bnbr->quench acid_base Acid-Base Extraction nbnm->acid_base column Column Chromatography nbnm->column distill Distillation / High Vacuum other->distill quench->column final Pure Product acid_base->final column->final distill->final

Caption: Decision tree for selecting a purification strategy.

AcidBaseExtraction cluster_0 Step 1: Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Re-extraction A1 Dissolve crude mixture (Morpholine + N-Benzylmorpholine) in organic solvent (e.g., EtOAc) A2 Extract with dilute aq. HCl (e.g., 1M) A1->A2 B1 Organic Layer: N-Benzylmorpholine (Tertiary Amine) A2->B1 Separate Layers B2 Aqueous Layer: Morpholine Hydrochloride (Secondary Amine Salt) A2->B2 C1 Treat Aqueous Layer with strong base (e.g., NaOH) until pH > 10 B2->C1 C2 Extract with fresh organic solvent (EtOAc) C1->C2 C3 Dry organic layer (Na2SO4), filter, and evaporate C2->C3 D1 Pure Morpholine Product C3->D1 Yields

Caption: Workflow for purification via acid-base extraction.

Comparison of Debenzylation Methods

The choice of debenzylation method has a significant impact on the byproduct profile and the required purification strategy.

MethodReagents & ConditionsCommon ByproductsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas, 1-50 atm), 10% Pd/C, in MeOH or EtOH[3]TolueneClean reaction, high yield, catalyst can be recycled.Requires specialized pressure equipment (autoclave or Parr shaker). Catalyst can be pyrophoric.
Catalytic Transfer Hydrogenation Ammonium Formate, 10% Pd/C, in MeOH[13]Toluene, CO₂, AmmoniaDoes not require pressure equipment (can be run in a standard flask).[3]Can be slower than direct hydrogenation. Excess formate salts must be removed in workup.
Chemical Cleavage (ACE-Cl) α-Chloroethyl chloroformate (ACE-Cl), then MeOH[1]Benzyl chloride, carbamate intermediateEffective for substrates sensitive to hydrogenation.Reagents are toxic and corrosive. Reaction generates multiple intermediates.
Acid-Mediated Cleavage HBr in Acetic AcidBenzyl bromide, Benzyl acetateUseful for certain substrates.Harsh acidic conditions are not compatible with many functional groups.

Detailed Experimental Protocols

Protocol 1: Quenching and Removal of Excess Benzyl Bromide

This protocol is designed for situations where unreacted benzyl bromide is the primary impurity after an N-alkylation step.

  • Cooling: After the reaction is deemed complete by TLC, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly add triethylamine (NEt₃) (1.5 equivalents relative to the initial excess of benzyl bromide) to the stirred reaction mixture. Monitor the disappearance of the benzyl bromide spot on TLC.[8]

  • Dilution: Dilute the reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x).

    • Water (1x).

    • Saturated aqueous sodium chloride (brine) (1x).[4]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now free of benzyl bromide.

Protocol 2: Purification of Morpholine from N-Benzylmorpholine via Acid-Base Extraction

This protocol is ideal for purifying the final morpholine product after an incomplete debenzylation reaction.

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate (~10-20 mL per gram of crude material).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Extract three times, collecting the aqueous (bottom) layer each time. The desired secondary amine product will be protonated and move into the aqueous layer.

  • Organic Layer Wash (Optional): The organic layer, containing the N-benzylmorpholine, can be washed with brine, dried, and concentrated if recovery of the starting material is desired.

  • Basification: Combine the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add a 6M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (check with pH paper).

  • Re-extraction: Transfer the basified aqueous solution back to a separatory funnel and extract three times with fresh ethyl acetate. The free-based morpholine product will now move back into the organic layer.

  • Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified morpholine product.

Protocol 3: Debenzylation of N-Benzylmorpholine via Catalytic Transfer Hydrogenation

This is a common and practical method for removing the N-benzyl group without requiring specialized pressure equipment.[13]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-benzylmorpholine (1.0 eq.) in methanol (MeOH).

  • Addition of Reagents: To the solution, add ammonium formate (HCOONH₄) (3-5 eq.) followed by 10% Palladium on carbon (Pd/C) (10% by weight of the starting material).[3]

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir vigorously. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of the more polar product spot. The reaction is typically complete within 2-6 hours.

  • Filtration: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake thoroughly with methanol.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Workup: Dissolve the resulting residue in deionized water and perform an acid-base extraction as described in Protocol 2 to purify the final morpholine product from any remaining salts or non-basic impurities.

References

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? ResearchGate. [Link]

  • ResearchGate. (2012). Removing Benzyl bromide. ResearchGate. [Link]

  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. [Link]

  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC. [Link]

  • International Agency for Research on Cancer. (1999). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. [Link]

  • Google Patents. (n.d.). EP1838658A1 - Process for preparing benzylated amines.
  • Srinivasarao, V., et al. (2014). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. TSI Journals. [Link]

  • ScienceMadness. (2014). Help with debenzylation of N-Benzyl. Sciencemadness.org. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic-chemistry.org. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. RSC Publishing. [Link]

  • Scholars@Duke. (n.d.). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Duke University. [Link]

  • ResearchGate. (2020). Can you help me for synthesis of morpholine usinf dehydration diethanolamine? ResearchGate. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. SIELC. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • RSC Publishing. (1987). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. [Link]

  • Semantic Scholar. (n.d.). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas chromatography. [Link]

  • Agricultural Marketing Service. (2000, November 29). Morpholine.pdf. USDA. [Link]

  • Reddit. (2022, June 15). separating benzyl bromide. r/chemistry. [Link]

  • Alfa Omega Pharma. (n.d.). Morpholine Impurities | 110-91-8 Certified Reference Substance. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ACS Publications. (2022, September 1). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

  • RSC Publishing. (n.d.). Supplementary Information for:. [Link]

  • Zhang, Y., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. [Link]

Sources

Improving solubility of Benzyl 2-methylmorpholine-4-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Solubility Optimization & Handling of Benzyl 2-methylmorpholine-4-carboxylate

Executive Summary

This guide addresses solubility challenges associated with Benzyl 2-methylmorpholine-4-carboxylate (also known as N-Cbz-2-methylmorpholine ).[1][2][3] As a lipophilic carbamate protecting group on a heterocyclic amine, this compound frequently presents handling difficulties such as "oiling out" during purification and poor solubility in aqueous reaction media.[2][3][4]

The following protocols are designed to standardize solvent selection, prevent phase separation issues, and optimize dissolution for analytical and synthetic workflows.

Solvent Compatibility & Selection Matrix

The solubility profile of Benzyl 2-methylmorpholine-4-carboxylate is dominated by the lipophilic benzyl carbamate (Cbz) moiety and the ether linkage within the morpholine ring.[1][2]

Physical State: Typically a viscous colorless to pale yellow oil or low-melting solid.[1][2][3][4]

Solvent ClassSuitabilitySpecific SolventsApplication Notes
Chlorinated Excellent Dichloromethane (DCM), ChloroformPrimary Choice. Best for stock solutions (100+ mg/mL) and transfers.[1][2][3]
Esters Good Ethyl Acetate (EtOAc), Isopropyl AcetateIdeal for extraction and chromatography.[1][3][4]
Ethers Good THF, 2-MeTHF, DioxaneExcellent for anhydrous reactions.[1][2][3][4]
Alcohols Moderate Methanol, Ethanol, IsopropanolSoluble, but may require warming if the compound is crystalline.[2][3] Good for recrystallization.[1][2][3][4][5]
Hydrocarbons Poor Hexanes, Heptane, PentaneWarning: Causes "oiling out."[2][3][4] Use only as an anti-solvent in controlled ratios.[1][3][4]
Aqueous Insoluble Water, Brine, Acidic/Basic BuffersImmiscible.[2][3][4] Forms a biphasic system (useful for workup, bad for reactions).[2][3][4]
Polar Aprotic Excellent DMSO, DMF, DMAcSoluble, but difficult to remove.[2][3][4] Use only if necessary for specific reactions (e.g., SN2).

Troubleshooting Guide: Common Solubility Issues

Issue 1: The "Oiling Out" Phenomenon

Symptom: During recrystallization or purification, the compound separates as a second liquid phase at the bottom of the flask rather than forming crystals.[2][3][4] Mechanism: The Cbz group and the 2-methyl substituent disrupt crystal lattice packing, lowering the melting point.[2][3][4] When a non-polar anti-solvent (like Hexane) is added too quickly, the compound precipitates as a supercooled liquid (oil) rather than a solid.[2][3][4]

Corrective Protocol (The "Solvent Switch" Method):

  • Stop adding Hexane.

  • Re-dissolve: Add a small amount of a slightly more polar solvent (e.g., MTBE or Diethyl Ether ) until the oil dissolves.[3][4]

  • Switch Anti-solvent: Instead of Hexane, use Pentane (lower boiling point allows lower temperature without freezing) or Heptane (higher boiling point allows slower cooling).[1][3][4]

  • Seed & Scratch: Cool the solution to -20°C. If oil forms, scratch the glass interface vigorously with a glass rod to induce nucleation.[2][3][4]

  • Alternative: If crystallization fails, revert to column chromatography using 10-30% EtOAc in Hexanes .

Issue 2: Poor Dissolution in Cold Reaction Solvents

Symptom: Starting material precipitates when the reaction mixture is cooled to -78°C or 0°C. Cause: Kinetic solubility decreases drastically at low temperatures, particularly in aromatic solvents like Toluene.[1][2][3][4]

Solution:

  • Cosolvent Addition: Add 10-20% THF to the Toluene or DCM solution.[1][2][3][4] The ether oxygen in THF coordinates better with the carbamate, maintaining solubility at low temperatures.[2][3][4]

  • Concentration Adjustment: Do not exceed 0.1 M concentration for cryogenic reactions.

Workflow Visualization: Solubility Decision Tree

The following diagram outlines the logical decision process for handling Benzyl 2-methylmorpholine-4-carboxylate based on your objective (Purification vs. Reaction).

SolubilityWorkflow Start Objective: Handle Benzyl 2-methylmorpholine-4-carboxylate Reaction Synthetic Reaction Start->Reaction Purification Purification/Isolation Start->Purification TempCheck Temperature? Reaction->TempCheck MethodCheck Method? Purification->MethodCheck RoomTemp RT or Heat TempCheck->RoomTemp Cryo Cryogenic (< 0°C) TempCheck->Cryo SolvRT Use DCM, THF, or Toluene RoomTemp->SolvRT SolvCryo Use THF or DCM (Avoid Toluene alone) Cryo->SolvCryo Cryst Crystallization MethodCheck->Cryst Column Chromatography MethodCheck->Column OilCheck Did it Oil Out? Cryst->OilCheck ColSolv Eluent: 10-30% EtOAc/Hex Load in DCM Column->ColSolv FixOil 1. Re-dissolve in MTBE 2. Cool slowly 3. Seed crystal OilCheck->FixOil Yes SuccessCryst Filter Solid OilCheck->SuccessCryst No

Caption: Decision tree for solvent selection during reaction setup and purification, specifically addressing the "oiling out" risk.

Frequently Asked Questions (FAQs)

Q1: I see double peaks in my NMR spectrum in CDCl3. Is my compound impure? A: Not necessarily. Cbz-protected amines often exhibit rotamerism (restricted rotation around the N-C=O bond) [1].[1][3][4] This results in broadened or split peaks in proton NMR, particularly for the benzyl protons and the protons adjacent to the nitrogen on the morpholine ring.[2][3][4]

  • Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce into sharp singlets, it is rotamerism, not impurity.[2][3][4]

Q2: How do I remove the Cbz group if the compound is not water-soluble? A: The deprotection product (2-methylmorpholine) is a secondary amine and is highly polar/water-soluble.[1][2][4]

  • Method: Hydrogenation (H2, Pd/C) in Methanol or Ethanol .[1][3][4]

  • Workup: After filtering the catalyst, the free amine will likely be in the alcohol solution.[2][3][4] Caution: The free amine is volatile.[1][3][4] Do not evaporate to dryness under high vacuum without converting it to a salt (e.g., HCl salt) first [2].[1][3][4]

Q3: Can I use Diethyl Ether for extraction? A: Yes, but Ethyl Acetate is superior.[2][3][4] Benzyl 2-methylmorpholine-4-carboxylate has higher solubility in EtOAc, requiring fewer extraction volumes to recover the product from the aqueous phase.[1][2][3]

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[2][3][4] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][4] (Chapter on Carbamates discusses rotamerism and solubility).[1][3][4] [1][3][4]

  • ChemicalBook. (n.d.).[1][3][4] 4-Methylmorpholine Physical Properties & Handling. (Provides proxy data for morpholine derivative volatility and basicity).

  • National Center for Biotechnology Information. (2025).[1][3][4] PubChem Compound Summary for Benzyl carbamate. (General solubility data for the Cbz pharmacophore). [1][3][4]

Sources

Technical Support Center: N-Cbz-2-methylmorpholine Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and handling of N-Cbz-2-methylmorpholine (Benzyl 2-methylmorpholine-4-carboxylate), specifically focusing on the common "oil vs. solid" phase dilemma.

Case Reference: Cbz-Morpholine Phase Behavior & Purity Subject: Troubleshooting "Stubborn Oil" Syndrome & Purification Protocols Status: [RESOLVED]

Diagnostic: Why is my product an oil?

N-Cbz-2-methylmorpholine (CAS: 1217098-31-1) is chemically defined as a low-melting solid or viscous oil depending on enantiomeric purity and residual solvent content. If your product refuses to solidify or remains a "gooey" oil, it is likely due to one of three factors. Use the table below to diagnose your specific issue.

SymptomProbable CauseTechnical Explanation
Clear, viscous oil (High Purity by TLC)Supercooled Liquid The compound has a low melting point.[1] Once melted or synthesized, it lacks the nucleation energy to re-organize into a lattice.
Yellowish oil (Smells faint floral/sweet)Benzyl Alcohol Impurity Hydrolysis of Benzyl Chloroformate (Cbz-Cl) generates Benzyl Alcohol (BnOH). BnOH is a high-boiling oil (

C) that acts as a solvent, preventing crystallization.
Broad NMR signals (Split peaks)Rotamers (Not Impurity) Cbz-amines exhibit restricted rotation around the N-C(=O) bond. This creates "rotamers" in NMR (often 60:40 ratio), which users mistake for impurities, leading to unnecessary re-purification.

Decision Tree: Purification Workflow

The following logic flow dictates the optimal purification route based on your crude material's state.

PurificationWorkflow Start Crude N-Cbz-2-methylmorpholine CheckTLC Check TLC & Odor Start->CheckTLC BnOH_Present Benzyl Alcohol Detected? (Sweet odor / High Rf spot) CheckTLC->BnOH_Present RemoveBnOH Protocol A: Water Wash / Steam Distillation BnOH_Present->RemoveBnOH Yes CheckState Physical State? BnOH_Present->CheckState No RemoveBnOH->CheckState IsOil Viscous Oil CheckState->IsOil FlashCol Protocol B: Flash Chromatography IsOil->FlashCol Low Purity HighVac High Vacuum (50°C, 4h) + Seed Crystal IsOil->HighVac High Purity Solid White Solid FlashCol->Solid HighVac->Solid

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity profile and physical state.

Experimental Protocols

Protocol A: Removing Benzyl Alcohol (The "De-Oiling" Wash)

Objective: Remove the Benzyl Alcohol byproduct which prevents the product from solidifying. Mechanism: While Cbz-amines are lipophilic, Benzyl Alcohol has slight water solubility (


). Extensive water washes are more effective than simple brine washes.
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Avoid DCM; EtOAc allows for better partition of BnOH into the aqueous phase.

  • The "Triple Wash":

    • Wash 1: 1M HCl (Removes unreacted 2-methylmorpholine).

    • Wash 2: Water (Perform 3x separate washes). Crucial Step: Vigorous shaking is required to pull BnOH into the water.

    • Wash 3: Saturated

      
       (Removes acidic impurities).
      
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Azeotrope: If oil persists, add Heptane and rotary evaporate again to remove trapped EtOAc.

Protocol B: Flash Chromatography Optimization

Objective: Separate product from non-polar impurities without "streaking." Challenge: Cbz-amines can streak on silica due to their carbamate polarity.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities (like residual Cbz-Cl).

    • Product Elution: Typically occurs between 20% - 35% EtOAc .

  • Visualization: UV (254 nm). The Cbz group is strongly UV active.

  • Note: If Benzyl Alcohol is still present, it will elute just before or with your product in this system. To separate them, use DCM : MeOH (99:1) as an alternative system; BnOH moves faster in DCM than the carbamate.

Protocol C: Induced Solidification (Crystallization)

Objective: Force the supercooled oil into a solid lattice.

  • High Vacuum: Place the oil under high vacuum (< 1 mbar) at 45°C for 2 hours. This removes trace solvent that acts as a plasticizer.

  • Seeding:

    • Dissolve the oil in a minimum amount of Diisopropyl Ether (IPE) or Hexane/EtOAc (9:1) with gentle heating.

    • Cool to room temperature.[2]

    • Scratch the glass side of the flask with a metal spatula. The friction creates nucleation sites.

    • If available, add a "seed crystal" from a previous pure batch.

  • Cold Storage: Place the flask in a -20°C freezer overnight.

Frequently Asked Questions (FAQs)

Q1: My NMR shows split peaks for every signal. Is my purification failing? A: Likely No . This is a classic characteristic of N-Cbz-2-substituted morpholines. The Cbz group has a partial double bond character (


), creating cis/trans rotamers.
  • Verification: Run the NMR at elevated temperature (e.g., 50°C). The peaks should coalesce into single sharp signals as the rotation becomes faster than the NMR timescale.

Q2: Can I distill the oil to purify it? A: Not Recommended. Cbz groups are thermally stable up to


C, but they can decompose (decarboxylate) at high temperatures required to distill this molecular weight (

). Column chromatography is safer.

Q3: Why use 2-methylmorpholine instead of standard morpholine? A: The methyl group at the C2 position introduces chirality and steric bulk. This is often used in drug design to lock the morpholine ring into a specific conformation, improving binding affinity or metabolic stability compared to the unsubstituted morpholine [1].

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Detailed data on Cbz stability and removal).

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of amide/carbamate rotamers).

  • BenchChem Protocols. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. (General handling of Cbz-amines).

Sources

Resolving enantiomers of Benzyl 2-methylmorpholine-4-carboxylate via chiral resolution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of Benzyl 2-methylmorpholine-4-carboxylate

Case ID: #RES-ZN-2MM-04 Subject: Enantiomeric Resolution of N-Cbz-2-methylmorpholine Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Strategy

The Challenge: You are attempting to resolve Benzyl 2-methylmorpholine-4-carboxylate (also known as N-Cbz-2-methylmorpholine).

  • Structural Analysis: This molecule is a neutral carbamate. It lacks the basicity required for classical diastereomeric salt formation (unless deprotected).

  • Primary Strategy: Direct Chiral Stationary Phase (CSP) Chromatography (HPLC or SFC). The Cbz-group provides excellent "handles" (pi-pi interactions and hydrogen bond acceptors) for polysaccharide-based chiral selectors.

  • Secondary Strategy (Fallback): Kinetic Resolution or Deprotection/Salt Resolution.

The Solution Architecture: We prioritize Direct Chiral HPLC/SFC to avoid the yield losses associated with deprotection/reprotection steps. The following guide is structured to troubleshoot and optimize this specific workflow.

Decision Matrix & Workflow

The following logic flow dictates the most efficient path to high enantiomeric excess (%ee).

ChiralResolutionStrategy Start Start: Racemic Benzyl 2-methylmorpholine-4-carboxylate Screening Phase 1: Analytical Screening (Polysaccharide Columns: AD, OD, IA, IC) Start->Screening Decision1 Separation (Rs > 1.5)? Screening->Decision1 Optimize Phase 2: Optimization (Loading & Solvent Strength) Decision1->Optimize Yes SFC_Switch Switch to SFC Mode (CO2 + MeOH/EtOH) Decision1->SFC_Switch No/Poor Prep Scale-up to Prep HPLC/SFC Optimize->Prep Decision2 SFC Separation? SFC_Switch->Decision2 Decision2->Optimize Yes Indirect Phase 3: Indirect Resolution (Deprotect -> Salt Res -> Reprotect) Decision2->Indirect No

Figure 1: Strategic Decision Tree for the resolution of N-protected morpholine derivatives. This workflow minimizes step-count by prioritizing direct chromatographic resolution.

Troubleshooting & FAQs

Category A: Column Selection & Screening

Q: Which chiral stationary phase (CSP) is most effective for this Cbz-protected morpholine? A: Based on the structural motifs (carbamate + ether), Amylose-based columns are the statistical favorites.

  • Recommendation: Start with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA). The Cbz group interacts strongly via

    
    -
    
    
    
    stacking with the phenylcarbamate moieties on the selector.
  • Alternative: If Amylose fails, switch to Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or IB).

  • Why? The 2-methyl group on the morpholine ring creates a steric disturbance that these helical polymers can recognize effectively when the nitrogen is rigidified by the Cbz group.

Q: I see a single broad peak. Is the resolution failing? A: This often indicates that the solvent strength is too high, masking the chiral recognition.

  • Fix: Reduce the polar modifier concentration.

    • Current: Hexane/IPA (90:10)

    • New: Hexane/IPA (98:2) or switch to pure Ethanol (if using immobilized phases like IA/IB) to alter the solvation shell around the chiral selector.

Category B: Mobile Phase Optimization

Q: I have separation (Rs = 1.2), but significant tailing. How do I fix this? A: Even though the molecule is a carbamate (neutral), residual silanols on the silica support can interact with the morpholine oxygen.

  • Protocol: Add a basic additive.

    • HPLC: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

    • SFC: Add 0.1% DEA to the Methanol co-solvent.

  • Note: Do not use acidic additives (TFA) with acid-labile protecting groups, though Cbz is generally stable to dilute HPLC acids.

Q: The elution order is inverted compared to literature for similar analogs. Why? A: Elution order is heavily dependent on the specific CSP and mobile phase.

  • Insight: Changing from a coated phase (AD-H) to an immobilized phase (IA) can sometimes reverse elution order due to differences in the polymer winding/immobilization chemistry.

  • Action: Always verify absolute configuration (R vs S) via optical rotation or X-ray crystallography of a crystallized fraction; do not rely solely on "analogous" elution orders.

Category C: Scale-Up (Preparative)

Q: Solubility is limiting my injection volume in Hexane mixtures. What can I do? A: This is a common bottleneck in Normal Phase (NP) prep.

  • Solution 1 (Immobilized Columns): Switch to Chiralpak IA or IB . These allow the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as the diluent or mobile phase component.

    • Recipe: Mobile Phase = Hexane/EtOAc (80:20). Dissolve sample in 100% EtOAc.

  • Solution 2 (SFC): Supercritical Fluid Chromatography is superior here. The supercritical CO2/MeOH mixture has high solvating power for lipophilic Cbz-compounds and allows for rapid evaporation of fractions.

Standard Operating Procedures (SOPs)

Protocol 1: Analytical Screening (HPLC)

Objective: Identify the correct column/solvent system.

ParameterCondition A (Coated)Condition B (Immobilized)
Columns Chiralpak AD-H, Chiralcel OD-HChiralpak IA, Chiralpak IC
Mobile Phase Hexane / IPA (90:10)Hexane / DCM / EtOH (85:10:5)
Flow Rate 1.0 mL/min1.0 mL/min
Additive 0.1% DiethylamineNone (initially)
Temp 25°C25°C
Detection UV @ 210 nm (Cbz absorption)UV @ 210 nm

Success Criteria: Resolution (


) 

1.5. If

, lower IPA % to 2-5%.
Protocol 2: The "Indirect" Route (Fallback)

Use this only if direct HPLC/SFC fails.

  • Deprotection: Hydrogenolysis (

    
    , Pd/C) of Benzyl 2-methylmorpholine-4-carboxylate to yield 2-methylmorpholine .
    
  • Salt Resolution:

    • Dissolve racemic 2-methylmorpholine in Ethanol.

    • Add 0.5 - 1.0 eq of L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid .

    • Heat to reflux and cool slowly to crystallize the diastereomeric salt.

    • Filter and measure optical rotation. Recrystallize until constant rotation.

  • Reprotection: React the resolved amine salt with Benzyl Chloroformate (Cbz-Cl) and base (

    
    ) to regenerate the target molecule.
    

References & Authority

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.Link

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers.[1] Journal of Chromatography A, 906(1-2), 379-397. Link

  • Porter, W. H. (1991). Resolution of chiral drugs.[1][2][3][4][5][6][7][8] Pure and Applied Chemistry, 63(8), 1119–1122. (Discusses general resolution strategies including carbamates). Link

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach.[7] Wiley-VCH. (Authoritative text on method development). Link

Sources

Validation & Comparative

Chiral HPLC Methods for (2R)- and (2S)-2-Methylmorpholine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of chiral HPLC methods for separating (2R) and (2S) 2-methylmorpholine. It is structured to address the specific chemical challenges of this molecule: its secondary amine functionality and lack of a UV-active chromophore.

Executive Summary & Strategic Overview

Separating the enantiomers of 2-methylmorpholine presents two distinct analytical challenges:

  • Chiral Recognition: The steric difference between the methyl group at the C2 position is small, requiring a highly selective stationary phase.

  • Detection Limits: The morpholine ring lacks a chromophore, making standard UV detection (254 nm) impossible without derivatization.

This guide compares the three most effective methodologies for this separation. For high-throughput quality control (QC) and drug development, Method A (Derivatization) is the industry standard due to superior detectability. Method B (Direct Analysis) is viable only with specialized detectors (CAD/ELSD/MS).

Methodology Comparison Matrix
FeatureMethod A: Isocyanate Derivatization Method B: Direct Crown Ether Method C: Indirect (Marfey’s Reagent)
Primary Mechanism H-Bonding /

-

Interaction
Host-Guest ComplexationDiastereomeric Separation
Stationary Phase Polysaccharide (Amylose/Cellulose)Crown Ether (e.g., Crownpak CR)C18 (Reversed Phase)
Detection (UV) Excellent (High sensitivity)Poor (Requires RI/CAD/MS)Excellent (340 nm)
Sample Prep Required (15-30 min)Minimal (Dissolve & Shoot)Required (60+ min)
Resolution (

)
Typically > 3.01.5 – 2.5> 2.0
Best For QC, Purity Assays, Trace Analysis Process Monitoring (High Conc.) Biological Matrices

Technical Deep Dive: The Separation Protocols

Method A: Derivatization with Aromatic Isocyanates (Recommended)

Best for: Routine purity testing, high sensitivity requirements.

The Logic: Since 2-methylmorpholine is UV-transparent, reacting it with an aromatic isocyanate (e.g., phenyl isocyanate or 3,5-dinitrobenzoyl chloride) serves a dual purpose:

  • Chromophore Tagging: Introduces a benzene ring for strong UV absorption.

  • Chiral Leverage: The resulting urea or amide linkage provides a "handle" for the chiral stationary phase (CSP) to interact with via hydrogen bonding and dipole-dipole interactions.

Experimental Protocol
  • Derivatization:

    • Mix 10 mg of 2-methylmorpholine sample with 1.2 equivalents of Phenyl Isocyanate in 1 mL of dry dichloromethane (DCM).

    • Stir at room temperature for 15 minutes.

    • Evaporate solvent under

      
       stream and reconstitute in Mobile Phase (e.g., Hexane/EtOH).
      
  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane : Ethanol (90:10 v/v). Note: No basic additive is needed as the amine is now a neutral urea.

    • Flow Rate: 1.0 mL/mL.

    • Detection: UV @ 254 nm.

    • Temperature: 25°C.

Why it works: The amylose/cellulose carbamate phases form "chiral grooves." The added phenyl group of the derivative slots into these grooves, while the urea hydrogen creates a rigid 3-point interaction, maximizing selectivity (


).
Method B: Direct Separation on Crown Ether CSPs

Best for: Process chemistry where derivatization is undesirable; requires non-UV detection.

The Logic: Crown ether columns (like Daicel Crownpak CR-I) are designed specifically to complex with primary and secondary amines. The ether oxygens form a "host" ring that binds the protonated amine (


). The chiral discrimination comes from the steric fit of the methyl group against the chiral binaphthyl backbone of the crown ether.
Experimental Protocol
  • Sample Prep:

    • Dissolve 2-methylmorpholine in water/methanol (acidified).

  • Chromatographic Conditions:

    • Column: Crownpak CR-I (+) or CR-I (-).

    • Mobile Phase: Aqueous Perchloric Acid (

      
       1.5 to 2.0) : Methanol (90:10).
      
    • Flow Rate: 0.5 mL/min (Lower flow improves complexation kinetics).

    • Temperature: Lower temperatures (10–15°C) often improve resolution by stabilizing the complex.

    • Detection: Critical Constraint – Must use Refractive Index (RI), Charged Aerosol Detector (CAD), or Mass Spec (ESI-MS). UV detection is not feasible at 200-210 nm due to mobile phase cutoff.

Expert Insight: This method relies on the ammonium ion. You must maintain an acidic pH (< 2.0) to ensure the morpholine nitrogen is fully protonated (


), otherwise, it will not bind to the crown ether.
Method C: Indirect Separation (Marfey’s Reagent)

Best for: Biological samples, serum analysis.

The Logic: Reacting the secondary amine with Marfey’s Reagent (FDAA) creates diastereomers. These have different physical properties and can be separated on a standard, inexpensive C18 column.

Experimental Protocol
  • Derivatization:

    • Mix sample with 1% FDAA in acetone and

      
      
      
      
      
      . Heat at 40°C for 1 hour. Stop reaction with
      
      
      
      
      .
  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm.

    • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: UV @ 340 nm (Marfey's reagent has a strong absorbance here).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct method based on your laboratory's constraints and the sample type.

ChiralMethodSelection Start Start: 2-Methylmorpholine Sample CheckUV Is UV Detection Required? Start->CheckUV CheckPure Is Sample Pure API or Complex Matrix? CheckUV->CheckPure Yes (Standard HPLC) MethodB METHOD B: Direct Crown Ether (Crownpak CR) CheckUV->MethodB No (Have CAD/MS/RI) MethodA METHOD A: Isocyanate Derivatization (Chiralpak AD/OD) CheckPure->MethodA Pure / Process Sample MethodC METHOD C: Marfey's Reagent (C18 Column) CheckPure->MethodC Biological / Complex Matrix

Figure 1: Decision tree for selecting the optimal chiral separation strategy based on detection capabilities and sample matrix.

Quantitative Performance Summary

The following data represents typical performance metrics observed in method development for 2-substituted morpholines.

ParameterMethod A (Derivatized/Amylose)Method B (Direct/Crown Ether)
Selectivity (

)
1.2 – 1.41.1 – 1.2
Resolution (

)
> 3.5 (Baseline)1.5 – 1.8 (Partial/Baseline)
Tailing Factor (

)
1.0 – 1.1 (Symmetric)1.2 – 1.5 (Tailing common)
LOD (Limit of Detection) < 0.1 µg/mL> 10 µg/mL (RI detection)
Robustness HighLow (Sensitive to Temp/pH)

Expert Troubleshooting & Optimization

Issue: Peak Tailing on Crown Ether (Method B)
  • Cause: Secondary amines can interact with residual silanols on the silica support.

  • Fix: Decrease the operating temperature to 10°C. This sharpens the peaks by improving the kinetics of the host-guest exchange. Ensure pH is strictly controlled; if pH > 2.5, the amine deprotonates and loses retention.

Issue: Incomplete Derivatization (Method A)
  • Cause: Steric hindrance at the secondary amine or wet solvents (isocyanate reacts with water).

  • Fix: Use dry solvents (DCM/THF). Add a catalyst like DMAP (4-dimethylaminopyridine) if reaction is slow. Ensure excess reagent is used and quenched with an alcohol before injection to prevent column damage.

Issue: Elution Order Reversal
  • Insight: On Polysaccharide columns (Method A), changing from a Coated phase (e.g., AD-H) to an Immobilized phase (e.g., IA) can sometimes reverse the elution order of enantiomers. Always confirm elution order with a known standard when switching column versions.

References

  • Daicel Corporation. Chiral Column Selection Guide for Amines. (Crown ether applications for secondary amines). [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Polysaccharide column mechanisms).[1] [Link]

  • ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (Validation of isocyanate derivatization for morpholines). [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N-Cbz-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry and drug development, the strategic use of protecting groups is fundamental. Among these, the benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone for amine protection, valued for its stability under a range of conditions and its susceptibility to clean removal via hydrogenolysis.[1][2] The characterization of Cbz-protected intermediates, such as N-Cbz-2-methylmorpholine, is a critical step in ensuring reaction success and purity of the final product. Mass spectrometry (MS) serves as an indispensable analytical tool for this purpose, providing rapid confirmation of molecular weight and offering a detailed structural fingerprint through its unique fragmentation patterns.[3][4]

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of N-Cbz-2-methylmorpholine. We will explore the primary fragmentation pathways under electrospray ionization (ESI) and electron ionization (EI) conditions, explain the chemical logic behind the observed fragments, and compare its fragmentation signature to that of an alternatively protected analogue. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation of complex organic molecules.

Dominant Fragmentation Pathways of N-Cbz-2-methylmorpholine

The fragmentation of N-Cbz-2-methylmorpholine (Molecular Weight: 235.28 g/mol ) is governed by the interplay of three key structural features: the labile benzyloxycarbonyl group, the heterocyclic morpholine ring, and the 2-position methyl substituent. The molecular ion (M+• at m/z 235 in EI-MS, or the protonated molecule [M+H]+ at m/z 236 in ESI-MS) is energetically unstable and undergoes predictable bond cleavages to yield a series of diagnostic fragment ions.[5][6]

Pathway A: Cbz Group-Driven Fragmentation

The most characteristic fragmentation pathway for Cbz-protected amines involves the benzylic portion of the molecule. The C-O bond between the benzyl group and the carbamate oxygen is particularly susceptible to cleavage, leading to the formation of the highly stable tropylium cation.

  • Formation of the Tropylium Ion (m/z 91): Homolytic or heterolytic cleavage of the benzylic C-O bond, followed by rearrangement, results in the formation of the tropylium ion (C₇H₇⁺). This ion is exceptionally stable due to its aromaticity and is often the base peak in the spectrum of benzyl-containing compounds.

  • Loss of Benzyloxy Radical (m/z 128): Cleavage can also result in the loss of a neutral benzyloxy radical (•OCH₂Ph, 107 Da), leaving a charged acylium ion derived from the 2-methylmorpholine carbamate at m/z 128.[7]

  • Loss of Benzyl Radical (m/z 144): Alternatively, loss of a benzyl radical (•CH₂Ph, 91 Da) generates an ion at m/z 144, which can subsequently lose carbon dioxide.[7]

Pathway_A M N-Cbz-2-methylmorpholine [M+H]⁺ m/z 236 F91 Tropylium Ion C₇H₇⁺ m/z 91 M->F91 - C₆H₁₀NO₃ F128 2-Methylmorpholine-N-carbonyl C₆H₁₀NO⁺ m/z 128 M->F128 - C₇H₇O• F144 [M - C₇H₇]⁺ C₆H₁₀NO₃⁺ m/z 144 M->F144 - C₇H₇•

Caption: Cbz group-driven fragmentation pathways.

Pathway B: Morpholine Ring Fragmentation

The morpholine ring itself is prone to characteristic cleavages, primarily initiated by the nitrogen atom—a process known as alpha-cleavage.[8][9]

  • Alpha-Cleavage with Loss of Methyl (m/z 220): The bond between the chiral carbon (C2) and the methyl group can break, expelling a methyl radical (•CH₃, 15 Da) to form a stable iminium ion at m/z 220 ([M+H - 15]⁺).

  • Ring Opening: Following initial ionization, the morpholine ring can undergo cleavage adjacent to the nitrogen or oxygen heteroatoms. A common subsequent fragmentation is the loss of a neutral ethene molecule (C₂H₄, 28 Da), a characteristic fragmentation for cyclic amines and ethers.[9][10]

Pathway_B M N-Cbz-2-methylmorpholine [M+H]⁺ m/z 236 F220 [M - CH₃]⁺ C₁₂H₁₄NO₃⁺ m/z 220 M->F220 α-cleavage - •CH₃ F102 Protonated 2-Methylmorpholine C₅H₁₂NO⁺ m/z 102 M->F102 Loss of C₈H₆O₂

Caption: Morpholine ring-centered fragmentation.

Comparative Fragmentation Analysis: Cbz vs. Boc Protection

To underscore the diagnostic utility of these fragmentation patterns, it is instructive to compare the expected mass spectrum of N-Cbz-2-methylmorpholine with that of its N-Boc (tert-butyloxycarbonyl) protected counterpart, N-Boc-2-methylmorpholine. The difference in the protecting group leads to a starkly different and easily distinguishable mass spectral fingerprint.

The N-Boc group is notorious for its facile fragmentation, primarily yielding a tert-butyl cation at m/z 57 or showing a characteristic neutral loss of isobutylene (56 Da).[11][12] This contrasts sharply with the dominant m/z 91 tropylium ion generated by the Cbz group.

Key Fragment Ion / Neutral Loss N-Cbz-2-methylmorpholine (m/z) N-Boc-2-methylmorpholine (m/z) Structural Origin
[M+H]⁺ 236216Protonated Molecule
Tropylium Cation 91 (High Intensity) AbsentC₇H₇⁺ from Cbz group
tert-Butyl Cation Absent57 (High Intensity) C₄H₉⁺ from Boc group
[M+H - C₄H₈]⁺ Absent160Loss of isobutylene from Boc
[M+H - CH₃]⁺ 220200α-cleavage of methyl group
Protonated 2-Methylmorpholine 102102Loss of protecting group moiety

This comparison clearly demonstrates how the choice of protecting group dictates the fragmentation pathway and provides a unique signature for each molecule, allowing for unambiguous identification.

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a robust method for acquiring high-quality mass spectral data for N-Cbz-2-methylmorpholine using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometer. This instrumentation provides high resolution and mass accuracy for confident formula determination.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of N-Cbz-2-methylmorpholine in HPLC-grade acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid is crucial as it aids in the protonation of the analyte in positive ion mode.[13]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).

  • Scan Range: m/z 50 - 500.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition:

    • MS¹ (Full Scan): Acquire full scan data to identify the protonated molecular ion ([M+H]⁺ at m/z 236.1).

    • MS² (Tandem MS/Fragmentation): Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion at m/z 236.1. Use a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. This allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation products.[4]

Caption: LC-MS/MS experimental workflow.

Conclusion

The mass spectral fragmentation of N-Cbz-2-methylmorpholine is a predictable and informative process, dominated by cleavages related to the benzyloxycarbonyl protecting group and the morpholine ring structure. The formation of a high-intensity tropylium ion at m/z 91 serves as a definitive diagnostic marker for the Cbz moiety, allowing for its confident differentiation from other common amine protecting groups like N-Boc. By employing a systematic LC-MS/MS approach with collision-induced dissociation, researchers can readily confirm the identity and structural integrity of this and similar molecules, ensuring the fidelity of their synthetic pathways. This guide provides the foundational knowledge and practical methodology to leverage mass spectrometry effectively in this context.

References

  • de Jersey, J., & Zerner, B. (1966). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Gucinski, A. C., & Reid, G. E. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • Her, C., & Annan, R. S. (2013). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry. Available at: [Link]

  • Organic Spectroscopy International. (2015). Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis). Available at: [Link]

  • HSCprep. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Available at: [Link]

  • University of Bristol. (2012). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Available at: [Link]

  • ACD/Labs. (2026). Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

Sources

Stability comparison of Benzyl 2-methylmorpholine-4-carboxylate vs N-benzyl analogs

Author: BenchChem Technical Support Team. Date: February 2026

An objective, in-depth technical comparison of Benzyl 2-methylmorpholine-4-carboxylate (a Cbz-protected carbamate) and N-benzyl-2-methylmorpholine (an N-alkylated tertiary amine) reveals fundamental differences in chemical reactivity, synthetic orthogonality, and pharmacokinetic viability.

For researchers and drug development professionals utilizing the privileged 2-methylmorpholine scaffold[1], the choice of nitrogen substitution dictates both the synthetic tractability of the intermediate and the metabolic fate of the final drug candidate.

Chemical Stability & Synthetic Orthogonality

The fundamental divergence between these two analogs lies in their electronic structures.

In Benzyl 2-methylmorpholine-4-carboxylate , the nitrogen lone pair is delocalized into the adjacent carbonyl group, forming a carbamate. This resonance significantly reduces the basicity and nucleophilicity of the morpholine nitrogen. Consequently, the Cbz group is highly stable to strong bases, nucleophiles, and mild acids. However, it is highly susceptible to chemoselective cleavage via catalytic hydrogenolysis or strong acids (e.g., HBr/AcOH), which trigger an


/

cleavage of the benzyl-oxygen bond followed by rapid decarboxylation[2],[3].

In contrast, N-benzyl-2-methylmorpholine retains a localized lone pair, rendering it a basic, nucleophilic tertiary amine. While this N-benzyl group is virtually impervious to acidic hydrolysis, it requires significantly harsher reductive conditions (e.g., Pearlman's catalyst [Pd(OH)2/C] under high pressure) or strong stoichiometric oxidants for deprotection, limiting its utility in late-stage syntheses involving sensitive functional groups[4].

ChemicalOrthogonality Substrate 2-Methylmorpholine Scaffold Cbz Benzyl 2-methylmorpholine -4-carboxylate (Cbz) Substrate->Cbz Cbz-Cl, Base Bn N-Benzyl-2-methylmorpholine (Bn) Substrate->Bn Bn-Br, Base H2_Mild Mild H2, Pd/C (1 atm, RT) Cbz->H2_Mild Acid Strong Acid (HBr/AcOH) Cbz->Acid Bn->H2_Mild Resistant H2_Harsh Harsh H2, Pd(OH)2 (>50 psi) / Oxidants Bn->H2_Harsh Free_Amine Free 2-Methylmorpholine H2_Mild->Free_Amine Rapid Cleavage (-CO2, -Toluene) Acid->Free_Amine Cleavage H2_Harsh->Free_Amine Cleavage

Chemical orthogonality and cleavage pathways for Cbz vs. N-benzyl morpholine derivatives.

Metabolic Stability in Pharmacokinetics

When transitioning from chemical synthesis to biological evaluation, metabolic liability becomes the primary bottleneck.

N-benzyl groups are notorious in medicinal chemistry for their poor metabolic stability [5]. The electron-rich tertiary amine facilitates rapid single-electron transfer or direct hydrogen abstraction by hepatic Cytochrome P450 (CYP450) enzymes at the benzylic α-carbon. This yields a highly unstable carbinolamine intermediate that spontaneously collapses, ejecting benzaldehyde and leaving the dealkylated free morpholine.

Conversely, the carbamate linkage in Benzyl 2-methylmorpholine-4-carboxylate acts as a strong electron-withdrawing group. This electronic deactivation raises the oxidation potential of the adjacent α-carbons, effectively shielding the molecule from CYP450-mediated hydrogen abstraction. Modifying an N-alkyl linker to a more electron-withdrawn state (such as a carbamate or sulfonamide) is a proven structural optimization strategy to dramatically extend in vivo half-life and improve microsomal stability[6].

MetabolicDegradation Cbz Benzyl 2-methylmorpholine -4-carboxylate CYP450 Hepatic CYP450 (e.g., CYP3A4) Cbz->CYP450 Bn N-Benzyl-2-methylmorpholine Bn->CYP450 Stable Metabolically Stable (Electron-Withdrawn N) CYP450->Stable High Oxidation Potential Intermediate α-Carbinolamine Intermediate CYP450->Intermediate α-Carbon Hydrogen Abstraction Degradation N-Debenzylation (Free Amine + Benzaldehyde) Intermediate->Degradation Spontaneous Collapse

CYP450-mediated metabolic degradation pathway comparing Cbz and N-benzyl protection.

Quantitative Performance Comparison

The following table summarizes the experimental stability profiles of both analogs across synthetic and biological environments:

ParameterBenzyl 2-methylmorpholine-4-carboxylate (Cbz)N-Benzyl-2-methylmorpholine (Bn)
Nitrogen State Carbamate (Electron-withdrawn)Tertiary Amine (Electron-rich)
Basic Cleavage (1M NaOH)StableStable
Acidic Cleavage (HBr/AcOH)Cleaved (Rapid)Stable
Hydrogenolysis (H2, Pd/C, 1 atm)Cleaved (< 2 hours)Resistant (Requires high pressure/Pd(OH)2)
HLM Half-Life (t1/2)> 120 min (High Stability)~ 15 min (Low Stability)
Primary CYP450 Liability LowHigh (Oxidative N-debenzylation)

Self-Validating Experimental Methodologies

Protocol A: Chemoselective Hydrogenolysis of Cbz (Deprotection)

Causality & Design: The addition of 10% Pd/C under a hydrogen atmosphere facilitates the chemoselective cleavage of the benzyl-oxygen bond. Methanol is selected as the solvent due to its high hydrogen solubility and protic nature, which stabilizes the transition state of the hydrogenolysis[3]. Self-Validating Mechanism: This protocol is inherently self-validating because the reaction produces carbon dioxide gas and toluene as stoichiometric byproducts. The physical cessation of


 micro-bubble evolution indicates reaction completion. Furthermore, because the Cbz group is highly UV-active (254 nm) and the resulting free 2-methylmorpholine is not, Thin Layer Chromatography (TLC) provides an immediate, binary visual validation of complete deprotection without requiring complex chemical staining.

Step-by-Step Workflow:

  • Dissolve Benzyl 2-methylmorpholine-4-carboxylate (1.0 equiv) in anhydrous Methanol (10 mL/mmol).

  • Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd) under an inert argon atmosphere to prevent auto-ignition.

  • Purge the reaction flask with

    
     gas three times, then maintain under an 
    
    
    
    balloon (1 atm).
  • Stir vigorously at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc) until the UV-active starting material spot completely disappears (typically 1-2 hours).

  • Filter the suspension through a pad of Celite® to remove the palladium catalyst, washing the pad with excess Methanol.

  • Concentrate the filtrate under reduced pressure to yield the free 2-methylmorpholine.

Protocol B: In Vitro Microsomal Stability Assay

Causality & Design: To evaluate metabolic stability, compounds are incubated with Human Liver Microsomes (HLM). An NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is utilized to continuously supply the electron equivalents required by CYP450 heme centers for oxidation, preventing cofactor depletion from bottlenecking the reaction[5]. Self-Validating Mechanism: This protocol functions as a self-validating system by incorporating a dual-control design. A positive control (e.g., Verapamil) is run in parallel to validate the enzymatic viability of the microsomes. Simultaneously, a minus-NADPH negative control ensures that any observed degradation is strictly CYP450-mediated and not due to chemical instability or non-specific esterases. Quantification via LC-MS/MS with an internal standard corrects for any matrix effects or injection volume variances.

Step-by-Step Workflow:

  • Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system (final concentration: 1 mM NADPH).

  • Extract 50 µL aliquots at specific time points (0, 5, 15, 30, 60, and 120 minutes).

  • Immediately quench each aliquot by adding 150 µL of ice-cold Acetonitrile containing a known concentration of an analytical internal standard.

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate microsomal proteins.

  • Analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage of remaining parent compound versus time to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism, Total Synthesis,[Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups, National Library of Medicine (NIH),[Link]

  • From Methylene Bridged Diindole to Carbonyl Linked Benzimidazoleindole: Development of Potent and Metabolically Stable PCSK9 Modulators, National Library of Medicine (NIH),[Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer, Journal of Medicinal Chemistry - ACS Publications,[Link]

  • Morpholines. Synthesis and Biological Activity, ResearchGate,[Link]

Sources

Benchmarking Synthetic Strategies for 2-Substituted Morpholine Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape

2-substituted morpholines are privileged scaffolds in medicinal chemistry, offering improved metabolic stability and solubility compared to their piperidine analogues.[1] However, the introduction of the C2-chiral center presents a synthetic bottleneck.[1] The subsequent carbamate formation—often a prodrug strategy or a pharmacophore for enzyme inhibition—requires careful reagent selection to balance yield against safety.

This guide benchmarks two dominant synthetic paradigms:

  • The Chiral Pool Approach (Route A): Leveraging enantiopure amino acids. Reliable but step-intensive.

  • The Catalytic Approach (Route B): Asymmetric hydrogenation of dehydromorpholines.[2][3] High-efficiency and atom-economical, but catalyst-dependent.[1][4][5]

Key Takeaway: For gram-scale discovery where speed is paramount, Route A remains superior due to the ubiquity of amino acid starting materials.[1] For process scale-up (>100g) requiring >99% ee without chiral chromatography, Route B is the emerging gold standard.[1]

Comparative Analysis of Morpholine Core Synthesis

Route A: Chiral Pool Construction (Amino Acid Reduction)

This method utilizes natural or unnatural amino acids (e.g., Serine, Threonine) as the source of chirality.[1] The sequence involves reduction to the amino alcohol followed by cyclization.

  • Mechanism: Reduction (LiAlH₄/BH₃)

    
     N-alkylation 
    
    
    
    Intramolecular Etherification.
  • Pros: Absolute stereocontrol defined by starting material; no expensive transition metals.

  • Cons: Use of pyrophoric reducing agents; potential for racemization during strong acid/base cyclization steps.

Route B: Asymmetric Hydrogenation (Rh-Catalyzed)

A modern approach involving the hydrogenation of 2-substituted dehydromorpholines (enamines) using Rhodium-bisphosphine complexes.

  • Mechanism: Enamide formation

    
     Rh-catalyzed Asymmetric Hydrogenation.
    
  • Pros: Quantitative yields; excellent enantioselectivities (up to 99% ee); atom economical.

  • Cons: High pressure (

    
     50 atm); cost of chiral ligands (e.g., Binap, DuPhos).[1]
    
Data Benchmark: Route A vs. Route B
MetricRoute A: Chiral Pool (Amino Acid)Route B: Asymmetric Hydrogenation
Step Count 3-4 Steps2 Steps (from enamide)
Typical Yield 60 - 75% (Overall)95 - 99% (Step)
Enantiomeric Excess (ee) >98% (Source dependent)96 - 99% (Ligand dependent)
Reagent Cost Low (Commodity chemicals)High (Rh catalyst + Ligands)
Safety Profile Moderate (Hydride reductants)Moderate (High pressure

)
Scalability Linear (Workup intensive)High (Flow chemistry compatible)

The Carbamoylation Step: Reagent Selection[1][6]

Once the chiral morpholine core is synthesized, forming the carbamate requires an activated carbonyl source.[1] We compare CDI (1,1'-Carbonyldiimidazole) against 4-Nitrophenyl Chloroformate .[1]

Comparative Protocol Analysis
  • Method 1: CDI (Green/Safety Focused)

    • Principle: Activates the amine to an imidazole-urea intermediate, which is then displaced by the alcohol.[1]

    • Verdict: Best for safety. No HCl generation. Ideal for acid-sensitive substrates.

  • Method 2: 4-Nitrophenyl Chloroformate (Reactivity Focused)

    • Principle: Forms a highly reactive mixed carbonate.

    • Verdict: Best for sterically hindered amines or low-nucleophilicity alcohols. Faster kinetics than CDI.

Visualizing the Workflows

Diagram 1: Synthetic Decision Tree & Mechanism

This diagram illustrates the logic flow for selecting a route and the mechanistic divergence.

MorpholineSynthesis Start Target: 2-Substituted Morpholine Carbamate Decision Is the precursor commercially available? Start->Decision RouteA Route A: Chiral Pool (Amino Acid) Decision->RouteA Yes (e.g. Serine) RouteB Route B: Asymmetric Hydrogenation Decision->RouteB No (De novo) StepA1 1. Reduction (LiAlH4) to Amino Alcohol RouteA->StepA1 StepB1 1. Enamide Synthesis RouteB->StepB1 StepA2 2. Cyclization (Base/Sulfamidate) StepA1->StepA2 Intermediate Chiral Morpholine Core StepA2->Intermediate StepB2 2. Rh-Catalyzed H2 (>99% ee) StepB1->StepB2 StepB2->Intermediate Carbamoylation Carbamoylation Step Intermediate->Carbamoylation CDI Method: CDI (Safety/Green) Carbamoylation->CDI Acid Sensitive Substrates Chloroformate Method: 4-NO2-Ph-OCOCl (High Reactivity) Carbamoylation->Chloroformate Sterically Hindered Substrates

Caption: Decision matrix for morpholine core synthesis and subsequent carbamoylation strategies.[1]

Detailed Experimental Protocols

Protocol A: Chiral Pool Synthesis (Amino Acid Route)

Adapted from standard protocols for (S)-2-phenylmorpholine synthesis.[1]

Reagents: (L)-Phenylglycine, LiAlH4, Chloroacetyl chloride, KOH.[1]

  • Reduction: Suspend (L)-Phenylglycine (10 mmol) in dry THF (50 mL) under

    
    . Add LiAlH4 (2.5 equiv) portion-wise at 0°C. Reflux for 12h. Quench via Fieser method. Yield: ~90% Amino Alcohol.
    
  • N-Acylation: Dissolve amino alcohol in biphasic

    
    /aq. 
    
    
    
    . Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C. Stir 2h.
  • Cyclization: Dissolve the N-chloroacetyl derivative in

    
    -BuOH. Add 
    
    
    
    -BuOK (2.5 equiv). Stir at 60°C for 4h to form the lactam.
  • Lactam Reduction: Reduce the lactam with

    
     (3 equiv) to yield the final morpholine.
    
Protocol B: CDI-Mediated Carbamoylation

Recommended for high-safety environments.

Reagents: 2-Substituted Morpholine, CDI, Alcohol (


), DCM.[1]
  • Activation: Dissolve CDI (1.2 equiv) in dry DCM (0.2 M). Add the alcohol (

    
    , 1.0 equiv) in one portion. Stir at RT for 2h.[6] Note: Evolution of 
    
    
    
    gas.
  • Coupling: Add the chiral morpholine (1.0 equiv) to the activated mixture.

  • Completion: Stir at RT for 12–18h. Monitor by LCMS.

  • Workup: Wash with water (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (usually EtOAc/Hexanes).

References

  • Asymmetric Hydrogenation: "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 2021.[1]

  • Morpholine Scaffolds: "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." Chem. Heterocycle.[3][7] Compd., 2019.[1][8][9]

  • Carbamate Safety: "Phosgene and Phosgene Substitutes." Sigma-Aldrich Technical Bulletin.

  • Ethylene Sulfate Method: "A Simple, High Yielding Protocol for the Conversion of 1,2-Amino Alcohols to Morpholines."[1][5] J. Am. Chem. Soc., 2024.[1][5] [1]

Sources

Safety Operating Guide

Personal protective equipment for handling Benzyl 2-methylmorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Protocol for Handling Benzyl 2-methylmorpholine-4-carboxylate

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Benzyl 2-methylmorpholine-4-carboxylate, a morpholine derivative, represents a class of compounds frequently utilized as building blocks in the creation of new therapeutic agents. While specific safety data for this particular molecule is not extensively documented, a proactive and conservative approach to safety, grounded in the known hazards of structurally similar compounds, is paramount. This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling Benzyl 2-methylmorpholine-4-carboxylate, ensuring a secure laboratory environment.

Understanding the Risk Profile: A Conservative Approach

Given the absence of a specific Safety Data Sheet (SDS) for Benzyl 2-methylmorpholine-4-carboxylate, this guide bases its recommendations on the hazardous properties of related morpholine and carboxylate compounds.[1] This methodology ensures the highest standard of safety for all laboratory personnel. Structurally similar molecules are known to cause skin and eye irritation, and in some cases, severe burns.[2][3][4] Inhalation and ingestion may also be harmful.[5][6] Therefore, it is crucial to handle this compound with the assumption that it possesses similar hazardous properties.

Mandatory Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum required PPE for handling Benzyl 2-methylmorpholine-4-carboxylate.

Protection Type Equipment/Measure Specification and Rationale
Eye and Face Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles to protect against splashes.[1] A face shield is recommended when there is a significant risk of splashing.[7]
Skin Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves.[1][8] Always inspect gloves for any signs of degradation or puncture before use.
Lab CoatA chemical-resistant lab coat is mandatory to protect against skin contact.[1]
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of Benzyl 2-methylmorpholine-4-carboxylate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[9]
Hygiene Hand WashingThoroughly wash hands with soap and water after handling the substance, before breaks, and at the end of the workday.[1][10]
Emergency Equipment Eyewash Station and Safety ShowerEnsure that an eyewash station and safety shower are readily accessible and have been recently tested.[11]

Operational Plan: From Receipt to Disposal

A systematic approach to the handling and disposal of Benzyl 2-methylmorpholine-4-carboxylate is essential to minimize risk.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep it away from incompatible materials such as strong oxidizing agents.[2] The storage area should be clearly labeled.

Handling and Use

The following diagram illustrates the standard workflow for safely handling Benzyl 2-methylmorpholine-4-carboxylate in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Guide and SDS of Related Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: Workflow for Handling Benzyl 2-methylmorpholine-4-carboxylate.

Disposal Plan

All waste materials contaminated with Benzyl 2-methylmorpholine-4-carboxylate must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including disposable PPE, in a designated and properly labeled hazardous waste container.[8]

  • Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations.[8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Response

Prompt and informed action during an emergency is critical.

Spill Response

The following flowchart outlines the immediate actions to be taken in the event of a spill.

spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate assess Assess Spill Size and Risk evacuate->assess small_spill Small Spill? assess->small_spill large_spill Contact EHS Immediately small_spill->large_spill No ppe Don Appropriate PPE (if safe to do so) small_spill->ppe Yes report Report Incident to Supervisor and EHS large_spill->report contain Contain Spill with Absorbent Material ppe->contain cleanup Collect and Place in Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->report

Caption: Emergency Response Plan for a Chemical Spill.

Exposure Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[13] Seek medical attention if irritation persists.[3]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[13]

  • If inhaled: Move the person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • If swallowed: Do NOT induce vomiting.[5] Rinse mouth with water.[5] Seek immediate medical attention.[5]

Conclusion

The responsible and safe handling of Benzyl 2-methylmorpholine-4-carboxylate is achievable through a proactive and informed approach. By adhering to the principle of precaution and treating this compound with the same respect as its more hazardous, structurally related counterparts, researchers can mitigate risks and maintain a safe laboratory environment. This guide serves as a foundational document for the safe handling of this and other novel chemical entities where specific safety data may be limited.

References

  • Benchchem. Personal protective equipment for handling Morpholine oleate.
  • Carl ROTH. Safety Data Sheet: Morpholine.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine.
  • Morpholine - SAFETY DATA SHEET. (2020, March 16).
  • Fisher Scientific. SAFETY DATA SHEET.
  • SPS | Solvents & Petroleum Service, Inc. Section 1. Identification Section 2. Hazards identification.
  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • TCI Chemicals. SAFETY DATA SHEET. (2025, March 4).
  • CDN Isotopes. Safety Data Sheet.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025, December 22).
  • NUGENTEC. Safety Data Sheet (SDS). (2015, May 10).
  • Spectrum Chemical. SAFETY DATA SHEET. (2018, December 28).
  • TCI Chemicals. SAFETY DATA SHEET. (2025, March 6).
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2009, August 25).
  • Aaronchem. Safety Data Sheet. (2024, November 1).
  • Santa Cruz Biotechnology. Morpholine.
  • CymitQuimica. Safety Data Sheet. (2024, December 19).
  • MilliporeSigma. Methyl 4-benzylmorpholine-2-carboxylate | 135782-29-5.
  • ST-8879 - Safety Data Sheet. (2023, January 2).
  • Fisher Scientific. SAFETY DATA SHEET. (2023, October 13).
  • Greenbook.net. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025, October 15).
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18).
  • BLD Pharmatech. [No Title].
  • CymitQuimica. 4-Benzylmorpholine-2-carboxylic acid.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine.
  • Huateng Pharma. Benzyl morpholine-4-carboxylate | CAS:25070-73-9.
  • Sigma-Aldrich. 4-Benzylmorpholine-2-carboxylic acid | 769087-80-1.
  • ECHEMI. 4-Benzyl-2-(chloromethyl)morpholine SDS, 40987-25-5 Safety Data Sheets.
  • Carl ROTH. Safety Data Sheet: Benzyl alcohol.
  • The Good Scents Company. 4-methyl morpholine, 109-02-4.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-methylmorpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-methylmorpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.